2,4-Dimethyl-2-pentanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87555. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLSQAUAAGVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211534 | |
| Record name | 2,4-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-06-9 | |
| Record name | 2,4-Dimethyl-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-2-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYL-2-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-2-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5386E25C2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis of 2,4-Dimethyl-2-pentanol via Grignard reaction"
An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-2-pentanol via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction is fundamental in the synthesis of a wide array of compounds, including primary, secondary, and tertiary alcohols.[1][2] The synthesis of this compound, a tertiary alcohol, serves as an exemplary case of the Grignard reaction's utility, involving the nucleophilic addition of a Grignard reagent to a ketone.[3][4]
This guide provides a comprehensive overview of the synthesis of this compound through the reaction of isobutylmagnesium bromide with acetone. It details the reaction mechanism, experimental protocols, and relevant physicochemical data, tailored for researchers and professionals in chemical and pharmaceutical development.
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by its reaction with a carbonyl compound and subsequent acidic work-up.[5] The overall reaction is as follows:
-
Formation of Grignard Reagent: Isobutyl bromide reacts with magnesium metal in anhydrous ether to form isobutylmagnesium bromide. (CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr
-
Reaction with Acetone: The Grignard reagent attacks the electrophilic carbonyl carbon of acetone. (CH₃)₂CHCH₂MgBr + (CH₃)₂CO → (CH₃)₂CHCH₂C(CH₃)₂OMgBr
-
Acidic Work-up: The resulting magnesium alkoxide is hydrolyzed to yield the final product, this compound. (CH₃)₂CHCH₂C(CH₃)₂OMgBr + H₃O⁺ → (CH₃)₂CHCH₂C(CH₃)₂OH + Mg²⁺ + Br⁻ + H₂O
The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. The high polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic.[6][7] This attack forms a tetrahedral alkoxide intermediate, which is then protonated during the acidic work-up to yield the tertiary alcohol.[6][8]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. testbook.com [testbook.com]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. quora.com [quora.com]
- 8. Khan Academy [khanacademy.org]
Formation of 2,4-Dimethyl-2-pentanol from 4-Methyl-2-pentanone: A Technical Guide
This technical guide provides an in-depth analysis of the synthesis of 2,4-dimethyl-2-pentanol from 4-methyl-2-pentanone. The primary focus is on the Grignard reaction, a fundamental and widely used method for carbon-carbon bond formation in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, experimental protocols, and quantitative data.
Core Reaction Mechanism: Grignard Addition
The transformation of 4-methyl-2-pentanone, a ketone, into this compound, a tertiary alcohol, is efficiently achieved through a Grignard reaction.[1][2] This involves the nucleophilic addition of a Grignard reagent, in this case, a methyl organomagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr), to the electrophilic carbonyl carbon of the ketone.[3][4]
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent, acting as a potent source of carbanions, attacks the carbonyl carbon of 4-methyl-2-pentanone. This breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[4]
-
Acidic Workup: The reaction mixture is subsequently treated with a dilute acid (e.g., H₃O⁺) to protonate the alkoxide, yielding the final product, this compound, and a magnesium salt.[5][6]
The overall reaction is as follows:
CH₃COCH₂CH(CH₃)₂ + CH₃MgBr → [CH₃C(OMgBr)(CH₃)CH₂CH(CH₃)₂] → CH₃C(OH)(CH₃)CH₂CH(CH₃)₂
Visualization of Reaction Pathway and Workflow
The following diagrams illustrate the chemical pathway and a typical experimental workflow for this synthesis.
Quantitative Data
The yield and efficiency of the Grignard reaction are influenced by several factors, primarily the purity of reagents and the exclusion of water. Grignard reagents are highly reactive towards protic solvents, including water and alcohols, which will quench the reagent and reduce the yield.[6][7]
| Parameter | Value/Condition | Notes |
| Typical Yield | 75-90% | Highly dependent on anhydrous conditions and reagent quality. |
| Reaction Temperature | 0°C to room temperature | Initial addition is often done at 0°C to control the exothermic reaction, followed by stirring at room temperature.[5] |
| Solvent | Anhydrous diethyl ether or THF | Ethereal solvents are crucial as they solvate the magnesium atom, stabilizing the Grignard reagent.[7] |
| Reactant Ratio | ~1.1 equivalents of Grignard reagent | A slight excess of the Grignard reagent is typically used to ensure complete conversion of the ketone. |
| Reaction Time | 1-2 hours | Includes slow addition of the ketone followed by a period of stirring to ensure the reaction goes to completion.[5] |
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 4-methyl-2-pentanone using methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether (or THF)
-
4-methyl-2-pentanone
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Apparatus:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried (e.g., oven-dried at 120°C overnight) and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).[5][8]
-
Place magnesium turnings in the three-neck flask. Add a small crystal of iodine to help initiate the reaction.[8]
-
In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when bubbling and a cloudy appearance are observed. Gentle warming may be necessary.[5]
-
Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[5] After the addition is complete, continue stirring until most of the magnesium has reacted.
-
-
Reaction with 4-Methyl-2-pentanone:
-
Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 4-methyl-2-pentanone in anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature around 0-5°C to control the exothermic reaction.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.[5]
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and dilute sulfuric acid with vigorous stirring. This hydrolyzes the magnesium alkoxide and dissolves the resulting magnesium salts.[5][8]
-
Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
-
Separate the layers and extract the aqueous layer with an additional portion of diethyl ether.
-
Combine the organic extracts and wash them successively with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to reduce the amount of dissolved water).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation.[7] Collect the fraction boiling at approximately 132-134°C.[9]
-
Safety Precautions:
-
Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Grignard reagents are highly reactive and moisture-sensitive. The reaction should be conducted under a dry, inert atmosphere.
-
The quenching of the reaction is highly exothermic and should be performed with caution.
By following this guide, researchers can reliably synthesize this compound for various applications in research and development. The success of the synthesis is critically dependent on maintaining anhydrous conditions throughout the procedure.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound|lookchem [lookchem.com]
"physical and chemical properties of 2,4-Dimethyl-2-pentanol"
An In-depth Technical Guide to 2,4-Dimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for this compound (CAS No. 625-06-9). This tertiary alcohol is a valuable solvent and synthetic intermediate in various chemical applications, including the pharmaceutical and fine chemical industries.[1][2]
Chemical Identity and Structure
This compound is a branched-chain aliphatic alcohol. Its structure consists of a pentane backbone with methyl groups at positions 2 and 4, and a hydroxyl group at position 2.
| Identifier | Value |
| IUPAC Name | 2,4-dimethylpentan-2-ol[3] |
| CAS Number | 625-06-9[1][3][4] |
| Molecular Formula | C7H16O[1][3][4][5] |
| Molecular Weight | 116.20 g/mol [3][4][5] |
| Synonyms | Isobutyldimethylcarbinol, 2,4-Dimethylpentan-2-ol[3][6][7][8] |
| InChI Key | FMLSQAUAAGVTJO-UHFFFAOYSA-N[3][4][8][9] |
| Canonical SMILES | CC(C)CC(C)(C)O[4][9] |
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 132-134 °C[10]; 144-147 °C[1] | Multiple sources |
| Melting Point | -30.45 °C (estimated) | [10] |
| Density | 0.80 - 0.81 g/cm³ | [1][7] |
| Flash Point | 38 °C | [10] |
| Water Solubility | 13.22 g/L at 25 °C[4] | [4] |
| Organic Solvent Solubility | Soluble in ethers, alcohols, and ketones[1] | [1] |
| Vapor Pressure | 3.76 mmHg at 25 °C | |
| Refractive Index | 1.415 - 1.417 at 20 °C | [7][10] |
| pKa | 15.38 ± 0.29 (Predicted) | [4] |
Chemical Reactivity and Synthesis
As a tertiary alcohol, this compound's hydroxyl group exhibits characteristic reactivity, though it is subject to steric hindrance from the adjacent methyl and isobutyl groups. It is commonly used as a solvent and an intermediate in the synthesis of pesticides, fragrances, and pharmaceuticals.[1][2]
Logical Relationship of Structure to Properties
Caption: Relationship between molecular structure and key chemical properties.
Experimental Protocols
Synthesis via Grignard Reaction
A common method for synthesizing this compound involves the reaction of a Grignard reagent with a ketone.[11]
Reactants:
-
4-methyl-2-pentanone (methyl isopropyl ketone)
-
Methylmagnesium bromide (Grignard reagent), formed from methyl bromide and magnesium.
-
Anhydrous ether (solvent)
-
Dilute acid (for workup)
Methodology:
-
Grignard Reagent Preparation: Methyl bromide is reacted with magnesium turnings in anhydrous ether to form methylmagnesium bromide. This reaction is exothermic and must be controlled.
-
Reaction with Ketone: The prepared Grignard reagent is slowly added to a solution of 4-methyl-2-pentanone in anhydrous ether. The mixture is typically stirred and may require cooling.
-
Acid Workup: After the reaction is complete, the mixture is carefully poured into a cold, dilute acid solution (e.g., H₂SO₄ or HCl) to protonate the alkoxide intermediate and dissolve the magnesium salts.
-
Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting crude this compound is then purified by distillation.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are used to confirm the carbon skeleton and the position of the hydroxyl group.[3][4][9]
-
Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the range of 3200-3600 cm⁻¹.[3][8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, which helps in structural elucidation.[3][8][9][12]
Publicly available spectral data can be found in databases such as the NIST Chemistry WebBook and ChemicalBook.[3][8][9]
Safety and Handling
This compound is a flammable liquid and presents several health hazards. Proper safety precautions are mandatory.
GHS Hazard Information
| Hazard Class | GHS Classification |
| Physical Hazard | Flammable liquid and vapor (Category 3)[5] |
| Health Hazards | Harmful if swallowed[3] |
| Causes skin irritation[3][13] | |
| Causes serious eye damage/irritation[3] | |
| May cause respiratory irritation[3][13] |
Source: GHS information aggregated from multiple suppliers.[3]
Handling and Storage Recommendations
-
Ventilation: Use only in a well-ventilated area or outdoors.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to avoid skin and eye contact.[1][14]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5][14] Use non-sparking tools and take precautionary measures against static discharge.[13][14]
-
Storage: Store in a cool, well-ventilated place.[14] Keep the container tightly closed.[5][14]
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5][14] In case of contact or inhalation, move to fresh air and seek medical attention if symptoms persist.[1][14]
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. fishersci.fi [fishersci.fi]
- 6. This compound, 625-06-9 [thegoodscentscompany.com]
- 7. This compound [stenutz.eu]
- 8. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 9. This compound(625-06-9) 1H NMR [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. homework.study.com [homework.study.com]
- 12. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
"spectroscopic data of 2,4-Dimethyl-2-pentanol (NMR, IR, Mass Spec)"
This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow visualization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 625-06-9, Molecular Formula: C₇H₁₆O).[1][2][3]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.71 | m | 1H | CH |
| ~1.43 | s | 1H | OH |
| ~1.20 | s | 6H | 2 x CH₃ (C2) |
| ~1.15 | d | 2H | CH₂ |
| ~0.88 | d | 6H | 2 x CH₃ (C4) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is referenced from publicly available spectra.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~70.5 | C | C2 |
| ~53.5 | CH₂ | C3 |
| ~25.0 | CH | C4 |
| ~29.5 | CH₃ | 2 x CH₃ (C2) |
| ~24.5 | CH₃ | 2 x CH₃ (C4) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is referenced from publicly available spectra.[4]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1370 | Medium | C-H bend (alkane) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
Note: The absorption bands are approximate. The broadness of the O-H stretch is indicative of hydrogen bonding.[1][5][6]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Fragmentation Assignment |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - CH₃]⁺ |
| 59 | High (Base Peak) | [C₃H₇O]⁺ |
| 43 | High | [C₃H₇]⁺ |
Note: The mass spectrum of alcohols often shows a weak or absent molecular ion peak due to facile fragmentation.[2][7] The fragmentation pattern is characterized by alpha-cleavage and dehydration.[7][8]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[9] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is capped and shaken gently to ensure a homogeneous solution.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[10] The plates are pressed together to create a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.[11] The typical spectral range is 4000-400 cm⁻¹.[11]
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a standard method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 3. PubChemLite - this compound (C7H16O) [pubchemlite.lcsb.uni.lu]
- 4. This compound(625-06-9) 13C NMR spectrum [chemicalbook.com]
- 5. This compound(625-06-9) IR Spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. ursinus.edu [ursinus.edu]
- 11. allsubjectjournal.com [allsubjectjournal.com]
- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Solubility of 2,4-Dimethyl-2-pentanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethyl-2-pentanol, a branched heptanol isomer. A thorough understanding of its solubility is critical for applications ranging from chemical synthesis and formulation development to its use as a solvent. This document summarizes available solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a non-polar hydrocarbon tail. This dual characteristic influences its solubility across a range of organic solvents.
Solubility Profile of this compound
For many liquid-liquid systems where both components are organic, complete miscibility is often observed, especially for short-chain alcohols in common solvents. Given the structure of this compound, it is anticipated to be miscible with a variety of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |
| Esters | Ethyl Acetate | Miscible |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible |
| Water | Sparingly soluble (13.22 g/L at 25 °C)[3][4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many scientific and industrial applications. Several established methods can be employed to quantify the solubility of a liquid solute like this compound in a liquid solvent.
Isothermal Shake-Flask Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed, thermostated vessel (e.g., a flask or vial).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of an excess of the solute phase is maintained throughout the equilibration process.
-
Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the two phases.
-
Sampling: A sample of the saturated solvent phase is carefully withdrawn using a syringe, ensuring that no undissolved solute is collected.
-
Analysis: The concentration of the solute in the collected sample is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.
-
Data Reporting: The solubility is reported as the concentration of the solute in the saturated solution at the specified temperature.
Gravimetric Method
This method is straightforward and relies on the precise measurement of mass.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method.
-
Sampling and Weighing: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is removed by evaporation under controlled conditions (e.g., in a fume hood, under reduced pressure, or in a drying oven at a temperature below the boiling point of the solute).
-
Residue Weighing: The container with the non-volatile solute residue is weighed again after all the solvent has been removed.
-
Calculation: The mass of the dissolved solute is determined by the difference in weight. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.
Synthetic Method
In this approach, a solution of a known composition is prepared, and the temperature at which it becomes a single phase (i.e., fully dissolved) is determined.
Methodology:
-
Preparation of a Known Mixture: A precise amount of the solute and solvent are weighed into a sealed, transparent vessel.
-
Heating and Observation: The mixture is slowly heated while being continuously stirred. The temperature at which the last of the separate solute phase disappears is recorded as the saturation temperature for that specific composition.
-
Repeating with Different Compositions: The experiment is repeated with different known compositions of solute and solvent to generate a solubility curve as a function of temperature.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the Isothermal Shake-Flask Method.
Caption: General workflow for determining solubility via the Isothermal Shake-Flask method.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of 2,4-Dimethyl-2-pentanol
This technical guide provides a detailed overview of the thermodynamic properties of 2,4-Dimethyl-2-pentanol, geared towards researchers, scientists, and professionals in drug development. This document collates critically evaluated data, outlines experimental methodologies for the determination of these properties, and presents a visual representation of a typical experimental workflow.
Core Thermodynamic and Physical Properties
This compound, a heptyl alcohol isomer with the CAS number 625-06-9, possesses a unique molecular structure that influences its thermodynamic behavior. The following tables summarize key physical and thermodynamic data for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C7H16O | - | [1][2][3][4][5] |
| Molecular Weight | 116.20 | g/mol | [1][2][3][5][6] |
| Boiling Point | 132-134 | °C | [1][2][4] |
| Melting Point | -30.45 (estimate) | °C | [2][4] |
| Density | 0.81 - 0.818 | g/cm³ | [1][2] |
| Refractive Index | 1.4170 - 1.419 | - | [1][2][4] |
| Flash Point | 38 - 42.3 | °C | [1][2][4] |
| Water Solubility | 13.22 | g/L (at 25 °C) | [2] |
| Vapor Pressure | 3.76 | mmHg (at 25 °C) | [1][2] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Unit | Source |
| Enthalpy of Vaporization (ΔvapH) | 49.7 | kJ/mol | [3] |
| Enthalpy of Vaporization (ΔvapH) | 11.9 | kcal/mol | [7][8] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -128.36 (Joback Calculated) | kJ/mol | [9] |
| Heat Capacity at Constant Pressure (Ideal Gas) | Data available from 200 K to 1000 K | - | [10] |
| Enthalpy of Formation (Gas) | Critically evaluated data available | - | [10] |
| Enthalpy of Formation (Liquid) | Critically evaluated data available | - | [10] |
Experimental Protocols
The determination of thermodynamic properties is paramount for the chemical and pharmaceutical industries. Below is a detailed methodology for a common experimental procedure used to determine the enthalpy of combustion of an alcohol like this compound, from which the enthalpy of formation can be derived.
Determination of the Enthalpy of Combustion via Bomb Calorimetry
The enthalpy of combustion of this compound can be determined with high precision using a bomb calorimeter.
Objective: To measure the heat released during the complete combustion of a known mass of this compound.
Materials:
-
This compound (high purity)
-
Oxygen (high purity)
-
Benzoic acid (for calibration)
-
Distilled water
-
Bomb calorimeter apparatus (including bomb, bucket, stirrer, and temperature sensor)
-
Analytical balance (accurate to ±0.0001 g)
-
Ignition wire (e.g., nickel-chromium)
-
Crucible (silica or platinum)
Procedure:
-
Calibration of the Calorimeter:
-
A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and weighed.
-
The pellet is placed in the crucible within the bomb. A known length of ignition wire is attached to the electrodes, with the wire in contact with the pellet.
-
A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is then submerged in a known mass of water in the calorimeter bucket.
-
The initial temperature of the water is recorded. The sample is ignited, and the temperature is monitored until a maximum is reached and it begins to cool.
-
The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid.
-
-
Combustion of this compound:
-
A known mass (approximately 0.8 - 1.0 g) of liquid this compound is accurately weighed in the crucible.
-
The crucible and ignition wire are set up in the bomb as described for the calibration step.
-
The bomb is sealed, pressurized with oxygen, and placed in the calorimeter.
-
The combustion process is initiated, and the temperature change is recorded.
-
-
Data Analysis:
-
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
The total heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the corrected temperature rise.
-
Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.
-
The molar enthalpy of combustion is then calculated from the total heat released and the number of moles of this compound burned.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the enthalpy of combustion for this compound.
References
- 1. This compound | 625-06-9 [chemnet.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 6. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 8. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 9. 2-Pentanol, 4,4-dimethyl- (CAS 6144-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. WTT- Under Construction Page [wtt-pro.nist.gov]
Dehydration of 2,4-Dimethyl-2-pentanol: A Technical Guide to Resulting Alkenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol, a classic example of an E1 elimination reaction. The process yields a mixture of isomeric alkenes, primarily the thermodynamically favored Zaitsev product. This document details the underlying reaction mechanism, provides established experimental protocols, and presents the expected product distribution with a focus on quantitative analysis.
Reaction Mechanism and Product Formation
The dehydration of this compound, a tertiary alcohol, proceeds through an E1 (Elimination, Unimolecular) mechanism in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. Subsequently, a proton is abstracted from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst), leading to the formation of a double bond and regenerating the acid catalyst.
Due to the structure of the intermediate carbocation, two primary alkene products can be formed: the major product, 2,4-dimethyl-2-pentene , and the minor product, 2,4-dimethyl-1-pentene . The formation of the more substituted alkene as the major product is in accordance with Zaitsev's rule, which states that in an elimination reaction, the more stable (more substituted) alkene is the predominant product.[1]
The reaction pathway can be visualized as follows:
Caption: E1 Mechanism for the Dehydration of this compound.
Experimental Protocols
The following is a general experimental protocol for the acid-catalyzed dehydration of this compound. This procedure can be adapted based on the available laboratory equipment and desired scale.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%) or phosphoric acid (85%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus (simple or fractional)
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle or sand bath
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, place a measured amount of this compound and a few boiling chips.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with gentle swirling. The reaction is exothermic, so cooling the flask in an ice bath during addition is recommended. A typical molar ratio of alcohol to acid catalyst is around 10:1 to 5:1.
-
Dehydration via Distillation: Assemble a distillation apparatus. Heat the reaction mixture gently using a heating mantle or sand bath. The alkene products, having lower boiling points than the starting alcohol, will distill as they are formed.[2] Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Transfer the collected distillate to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.
-
Aqueous Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Final Purification: Decant or filter the dried liquid into a clean, pre-weighed flask. For higher purity, a final distillation of the product mixture can be performed.
Workflow Diagram:
Caption: General Experimental Workflow for Alkene Synthesis.
Data Presentation
The product distribution of the dehydration of this compound is typically analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). The relative peak areas in the gas chromatogram correspond to the relative amounts of each isomer in the product mixture.
| Product | Structure | Boiling Point (°C) | Expected % Composition (Illustrative) |
| 2,4-Dimethyl-2-pentene | ~105-107 | > 85% | |
| 2,4-Dimethyl-1-pentene | ~101-103 | < 15% |
Note: The provided percentage composition is illustrative and based on the general principles of E1 reactions for tertiary alcohols. Experimental determination is necessary for precise quantification under specific reaction conditions.
Conclusion
The acid-catalyzed dehydration of this compound is a reliable method for the synthesis of a mixture of 2,4-dimethylpentenes, with the more stable, internally substituted alkene being the major product. The reaction proceeds through a well-understood E1 mechanism involving a tertiary carbocation intermediate. The experimental protocol is straightforward, involving distillation and subsequent purification steps. For precise quantitative analysis of the product distribution, gas chromatography is the method of choice. This technical guide provides the foundational knowledge for researchers and scientists to successfully conduct and understand this important organic transformation.
References
An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the reaction of 2,4-dimethyl-2-pentanol with strong acids, a classic example of an E1 elimination reaction. The document details the underlying mechanism, expected products, experimental procedures, and methods for product analysis, serving as a technical resource for laboratory applications.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental transformation in organic synthesis for the preparation of alkenes.[1] this compound, a tertiary alcohol, readily undergoes this elimination reaction in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][3] The reaction proceeds through a carbocation intermediate, and its study offers valuable insights into the principles of reaction mechanisms, carbocation stability, and regioselectivity in elimination reactions.[3][4]
Reaction Mechanism and Products
The dehydration of this compound follows an Elimination Unimolecular (E1) mechanism, which is characteristic of secondary and tertiary alcohols under acidic conditions.[4][5] The mechanism involves three principal steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid catalyst. This converts the poor leaving group, a hydroxide ion (-OH), into an excellent leaving group, a water molecule (-OH₂⁺).[3][6]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation intermediate. This step is the rate-determining step of the E1 reaction.[4]
-
Deprotonation to Form Alkenes: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a carbon-carbon double bond, yielding an alkene.[3]
Due to the structure of the carbocation intermediate, deprotonation can occur from two different adjacent carbon atoms (C1 or C3), leading to the formation of two constitutional isomers. The regioselectivity of the reaction is governed by Zaitsev's Rule , which predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[2][5]
-
Major Product: Deprotonation from the C3 position yields 2,4-dimethyl-2-pentene , a trisubstituted alkene.
-
Minor Product: Deprotonation from a C1 methyl group yields 2,4-dimethyl-1-pentene , a disubstituted alkene.[2]
Carbocation rearrangements, such as hydride or methyl shifts, can occur if they lead to a more stable carbocation.[3][7] However, in the case of this compound, the initially formed carbocation is already tertiary, and no simple shift can increase its stability. Therefore, rearrangement products are not expected to be significant.
References
- 1. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. webassign.net [webassign.net]
- 4. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]
- 5. proprep.com [proprep.com]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Industrial Potential of 2,4-Dimethyl-2-pentanol: A Technical Guide
An in-depth exploration of the chemical properties, synthesis, and multifaceted industrial applications of 2,4-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
This compound (CAS No. 625-06-9), a seven-carbon tertiary alcohol, is a versatile organic compound with significant potential across various industrial sectors. Characterized by its unique branched structure, this clear, colorless liquid offers a compelling profile as an effective industrial solvent and a valuable chemical intermediate.[1][2] Its moderate polarity and solvency power make it a suitable candidate for applications ranging from coatings and cleaning formulations to the synthesis of fine chemicals, including pharmaceuticals and agrochemicals.[3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and potential industrial uses of this compound, supported by available data and experimental insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in industrial processes. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O | [4][5] |
| Molecular Weight | 116.20 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 132-134 °C | [6] |
| Density | ~0.80 - 0.81 g/cm³ | [1] |
| Melting Point | -30.45 °C (estimate) | [6] |
| Flash Point | 38 °C | [6] |
| Water Solubility | 13.22 g/L at 25 °C | [6] |
| Refractive Index | 1.4170 | [6] |
| Vapor Pressure | 3.76 mmHg at 25 °C | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various established organic chemistry routes. One of the most common and scalable methods is the Grignard reaction, which involves the reaction of a Grignard reagent with a suitable ketone.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a laboratory-scale synthesis of this compound from methylmagnesium bromide and 4-methyl-2-pentanone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Methyl bromide
-
4-Methyl-2-pentanone (isobutyl methyl ketone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, reflux condenser with drying tube)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. Prepare a solution of methyl bromide in anhydrous diethyl ether and add it dropwise to the magnesium suspension. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 4-methyl-2-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride with vigorous stirring. The resulting mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.
Potential Industrial Uses
Solvent in Coatings and Inks
With its moderate boiling point and good solvency for a range of resins and polymers, this compound is a promising solvent for use in industrial coatings, lacquers, and printing inks.[2] Its branched structure can contribute to improved flow and leveling properties of the coating film. While specific quantitative data for this compound is not widely published, its properties are comparable to other C6-C8 alcohols used in the industry.
Frothing Agent in Mineral Flotation
Aliphatic alcohols with 6 to 8 carbon atoms are commonly used as frothing agents in the mining industry for the separation of minerals via froth flotation.[7] These frothers help in the formation of a stable froth that carries the hydrophobic mineral particles to the surface for collection.[7] Although data for this compound in this application is scarce, its structural similarity to well-known frothers like methyl isobutyl carbinol (MIBC) suggests its potential as a selective frother.[7]
Experimental Protocol: Evaluation of Frothing Properties
A standard method to evaluate the frothing characteristics of a compound is to measure froth height and stability in a flotation cell.
Materials:
-
Graduated glass column (flotation cell)
-
Air sparger
-
Flow meter
-
Distilled water
-
This compound solutions of varying concentrations
Procedure:
-
A known volume of distilled water is placed in the flotation column.
-
A specific concentration of this compound is added to the water.
-
Air is introduced through the sparger at a constant flow rate.
-
The maximum froth height generated is measured.
-
The air supply is then turned off, and the time taken for the froth to collapse (froth half-life) is recorded as a measure of froth stability.
-
This procedure is repeated for a range of frother concentrations to determine the critical coalescence concentration (CCC), which is the concentration at which the bubble size is minimized.
Chemical Intermediate in Synthesis
The hydroxyl group of this compound can be readily converted to other functional groups, making it a valuable intermediate in the synthesis of more complex molecules.[3] It can be a precursor for the production of esters, ethers, and other derivatives used in the pharmaceutical, agrochemical, and fragrance industries.[3]
Metabolic Pathway
While not a primary industrial application, understanding the potential metabolic fate of this compound is relevant for environmental and toxicological assessments. In microorganisms, the degradation of tertiary alcohols like this compound is proposed to initiate with a desaturation step, followed by a series of oxidation reactions.[8]
Safety and Handling
This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and respiratory protection, should be used. While it has no obvious toxicity to the human body at room temperature, direct contact with skin and eyes may cause irritation.[1]
Conclusion
This compound is a chemical compound with a range of promising industrial applications. Its properties as a solvent and its potential as a frothing agent and chemical intermediate warrant further investigation and process optimization. While more quantitative performance data is needed to fully realize its industrial potential, this technical guide provides a solid foundation for researchers and industry professionals interested in exploring the utility of this versatile tertiary alcohol.
References
- 1. Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2,4-Dimethyl-2-pentanol (CAS 625-06-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-2-pentanol, identified by the CAS number 625-06-9, is a tertiary heptyl alcohol. Its branched structure, featuring methyl groups at the second and fourth positions of a pentanol backbone, imparts specific chemical and physical properties that make it a subject of interest in various chemical contexts. This document provides a comprehensive overview of its properties, synthesis, and characteristic reactions, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a colorless liquid with a distinct odor characteristic of alcohols. It is soluble in organic solvents but has limited solubility in water due to its hydrocarbon chain. The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties.
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O | [1][2][3] |
| Molecular Weight | 116.20 g/mol | [1][2][3] |
| Boiling Point | 132-134 °C | |
| Melting Point | -30.45 °C (estimate) | |
| Density | 0.808 g/mL | |
| Refractive Index (n20/D) | 1.417 | |
| Water Solubility | 13.22 g/L at 25 °C | |
| Vapor Pressure | 3.76 mmHg at 25 °C | |
| Flash Point | 38 °C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available from various sources. The NIST Chemistry WebBook provides mass spectrum and IR spectrum data for this compound. Additionally, 1H NMR and 13C NMR spectra are available from chemical suppliers and databases.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. For the synthesis of this tertiary alcohol, a Grignard reagent is reacted with a suitable ketone.
Synthesis Workflow
Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis of this compound from isobutyl bromide and acetone.
Materials:
-
Isobutyl bromide
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Acetone
-
1 M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the remaining isobutyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is then added dropwise from the dropping funnel with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.
-
Workup and Isolation: The reaction mixture is carefully poured into a beaker containing ice and 1 M sulfuric acid. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the diethyl ether is removed by distillation. The resulting crude product is then purified by fractional distillation to yield pure this compound.
Chemical Reactions of this compound
As a tertiary alcohol, this compound exhibits characteristic reactivity, primarily dehydration. It is resistant to oxidation under mild conditions.
Dehydration
The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism to yield a mixture of alkenes. The major product is the more substituted alkene, in accordance with Zaitsev's rule.
This protocol is adapted from general procedures for the dehydration of tertiary alcohols.[4]
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask. Carefully add a catalytic amount of concentrated sulfuric acid dropwise while cooling the flask in an ice bath. Add a few boiling chips.
-
Distillation: Assemble a simple distillation apparatus. Heat the mixture gently using a heating mantle. The alkene products, having lower boiling points than the alcohol, will distill over. Collect the distillate in a flask cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel and wash it with saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with water.
-
Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. The final product, a mixture of alkenes, can be further purified by simple distillation. The composition of the product mixture can be analyzed by gas chromatography (GC).
Oxidation
Tertiary alcohols, such as this compound, are resistant to oxidation under mild conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed to form a carbon-oxygen double bond. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will not oxidize this compound. Under harsh conditions, cleavage of carbon-carbon bonds may occur.
Materials:
-
This compound
-
Potassium dichromate(VI) solution (0.1 M)
-
Dilute sulfuric acid (1 M)
-
Test tubes
-
Water bath
Procedure:
-
In a test tube, place a small amount of this compound.
-
Add a few drops of potassium dichromate(VI) solution.
-
Acidify the mixture by adding a few drops of dilute sulfuric acid.
-
Gently warm the test tube in a water bath.
-
Observation: No color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) will be observed, indicating that no oxidation has occurred.
Conclusion
This compound is a tertiary alcohol with well-defined physical and chemical properties. Its synthesis is readily achieved through the Grignard reaction, a cornerstone of organic synthesis. Its reactivity is dominated by elimination reactions, specifically acid-catalyzed dehydration, while it remains inert to mild oxidizing agents. This comprehensive guide provides the essential technical information for researchers and professionals working with this compound.
References
Methodological & Application
"detailed protocol for Grignard synthesis of 2,4-Dimethyl-2-pentanol"
An Application Note and Detailed Protocol for the Grignard Synthesis of 2,4-Dimethyl-2-pentanol
Abstract
This document provides a comprehensive protocol for the synthesis of the tertiary alcohol this compound. The method employs the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The synthesis is achieved through the nucleophilic addition of a methylmagnesium halide (Grignard reagent) to 4-methyl-2-pentanone (methyl isobutyl ketone). This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed methodologies, quantitative data, and process visualizations to ensure reproducibility and safety.
Reaction Principle
The Grignard reaction involves the preparation of a highly nucleophilic organomagnesium halide (the Grignard reagent) from an alkyl halide and magnesium metal in an anhydrous ether solvent.[1][2] This reagent then attacks the electrophilic carbonyl carbon of a ketone. The subsequent reaction forms a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the final tertiary alcohol product.[3][4]
Quantitative Data Summary
The following table summarizes the recommended quantities of reagents and expected yield for the synthesis.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles | Quantity | Notes |
| Magnesium Turnings | 24.31 | 0.25 mol | 6.08 g | Must be dry and activated. |
| Iodomethane (Methyl Iodide) | 141.94 | 0.25 mol | 35.5 g (15.6 mL) | Reagent for Grignard formation. |
| 4-Methyl-2-pentanone | 100.16 | 0.20 mol | 20.0 g (25.0 mL) | Carbonyl substrate. |
| Anhydrous Diethyl Ether | 74.12 | - | ~250 mL | Solvent for the reaction. Must be completely dry. |
| Saturated NH₄Cl (aq) | - | - | ~150 mL | For quenching the reaction. |
| 10% H₂SO₄ (aq) | - | - | As needed | For acidic workup to dissolve magnesium salts. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~10-15 g | For drying the organic layer. |
| Expected Product | ||||
| This compound | 116.20 | - | ~18.6 g (80% yield) | Theoretical yield: 23.24 g. |
Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[1][2] Diethyl ether is extremely flammable and volatile. All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
1. Apparatus Setup and Preparation:
-
All glassware (a 500 mL three-necked round-bottom flask, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel) must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[5]
-
Equip the flask with a magnetic stir bar. Fit the dropping funnel and condenser into the side necks of the flask. Protect the openings of the condenser and dropping funnel with drying tubes filled with calcium chloride.
2. Preparation of the Grignard Reagent (Methylmagnesium Iodide):
-
Place 6.08 g (0.25 mol) of dry magnesium turnings and a small crystal of iodine into the reaction flask.
-
Prepare a solution of 35.5 g (15.6 mL, 0.25 mol) of iodomethane in 100 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add approximately 10-15 mL of the iodomethane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the ether solution becomes cloudy and begins to reflux gently.[5][6] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. Vigorous stirring is essential.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be grayish-black.[5]
3. Reaction with 4-Methyl-2-pentanone:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Prepare a solution of 20.0 g (25.0 mL, 0.20 mol) of 4-methyl-2-pentanone in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Control the rate of addition to maintain a gentle reflux from the heat of the reaction.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. A thick, gelatinous precipitate will form.
4. Work-up and Isolation:
-
Cool the reaction flask again in a large ice bath.
-
Slowly and cautiously add 150 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide salt. This is an exothermic process.
-
If a large amount of solid magnesium salts remains, slowly add 10% sulfuric acid until the solids dissolve and two clear layers are visible.[1]
-
Transfer the mixture to a separatory funnel. Separate the upper ethereal layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all the ether extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride (brine) solution.
-
Dry the ether solution over anhydrous magnesium sulfate or sodium sulfate for at least one hour.[5][6]
5. Purification:
-
Filter the dried solution to remove the drying agent.
-
Remove the bulk of the diethyl ether using a rotary evaporator.
-
Purify the crude product by fractional distillation at atmospheric pressure. Collect the fraction boiling at approximately 138-142°C.
Visualizations
Reaction Pathway
Caption: Figure 1. Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: 2,4-Dimethyl-2-pentanol as a Solvent for Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-2-pentanol, a tertiary heptyl alcohol, is a polar protic solvent with significant steric bulk. Its unique combination of properties makes it a subject of interest for influencing the pathways of nucleophilic substitution reactions. These application notes provide a comprehensive overview of the theoretical and practical aspects of using this compound as a solvent for S(_N)1 and S(_N)2 reactions, complete with detailed experimental protocols and data presented for comparative analysis.
Molecular Structure:
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for predicting its influence on reaction kinetics and outcomes.
| Property | Value | Reference |
| Molecular Formula | C(7)H({16})O | [1][2] |
| Molecular Weight | 116.20 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 144-147 °C | [1] |
| Density | ~0.80 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents | [1] |
Theoretical Considerations for Substitution Reactions
The choice of solvent is a critical parameter that can dictate the mechanism of a nucleophilic substitution reaction. This compound, as a polar protic and sterically hindered solvent, exerts distinct effects on S(_N)1 and S(_N)2 pathways.
Influence on S(_N)1 Reactions
S(_N)1 reactions proceed through a carbocation intermediate. Polar protic solvents, such as this compound, are known to favor the S(_N)1 mechanism. This is due to their ability to stabilize the charged intermediate and the departing leaving group through hydrogen bonding and dipole-dipole interactions. The bulky nature of this compound is less of a concern for the unimolecular rate-determining step of the S(_N)1 reaction.
Influence on S(_N)2 Reactions
S(_N)2 reactions involve a concerted, bimolecular mechanism where the nucleophile attacks the substrate as the leaving group departs. Polar protic solvents generally disfavor S(_N)2 reactions for two primary reasons:
-
Nucleophile Solvation: The solvent molecules form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the substrate.
-
Steric Hindrance: The bulky structure of this compound can sterically impede the approach of the nucleophile to the reaction center.
Application Data: S(_N)1 vs. S(_N)2 in this compound
The following tables present illustrative data comparing the performance of S(_N)1 and S(_N)2 reactions in this compound versus a standard aprotic solvent, dimethylformamide (DMF). This data is representative and intended to highlight the expected trends.
S(_N)1 Reaction: Solvolysis of tert-Butyl Chloride
Reaction: (CH(_3))(_3)CCl + ROH → (CH(_3))(_3)COR + HCl
| Solvent | Substrate | Temp (°C) | Relative Rate Constant (k(_{rel})) | Product Yield (%) |
| This compound | tert-Butyl Chloride | 25 | 1.0 | 92 |
| DMF (aprotic control) | tert-Butyl Chloride | 25 | 0.05 | <10 |
S(_N)2 Reaction: Substitution of 1-Bromobutane with Azide
Reaction: CH(_3)(CH(_2))(_3)Br + N(_3)
−
→ CH(_3)(CH(_2))(_3)N(_3) + Br−
| Solvent | Substrate | Nucleophile | Temp (°C) | Relative Rate Constant (k(_{rel})) | Product Yield (%) |
| This compound | 1-Bromobutane | NaN(_3) | 50 | 0.1 | 15 |
| DMF (aprotic control) | 1-Bromobutane | NaN(_3) | 50 | 1.0 | 95 |
Experimental Protocols
The following protocols provide detailed methodologies for conducting substitution reactions using this compound as a solvent.
Protocol 1: S(_N)1 Solvolysis of tert-Butyl Chloride
Objective: To determine the rate and yield of the S(_N)1 solvolysis of tert-butyl chloride in this compound.
Materials:
-
tert-Butyl chloride
-
This compound (anhydrous)
-
Standardized sodium hydroxide solution (0.1 M)
-
Bromothymol blue indicator
-
Round-bottom flask with magnetic stirrer
-
Buret
-
Pipettes
-
Thermostated water bath
Workflow:
Procedure:
-
Prepare a 0.1 M solution of tert-butyl chloride in anhydrous this compound.
-
Place 100 mL of this solution in a round-bottom flask equipped with a magnetic stirrer and place it in a thermostated water bath at 25 °C.
-
Start the timer and immediately withdraw a 5 mL aliquot. Quench the reaction by adding it to 20 mL of acetone.
-
Add a few drops of bromothymol blue indicator to the quenched aliquot and titrate with a standardized 0.1 M NaOH solution until the endpoint is reached.
-
Repeat steps 3 and 4 at regular time intervals (e.g., every 10 minutes) for a total of 6-8 measurements.
-
After 24 hours (to ensure the reaction has gone to completion), take a final aliquot to determine the final concentration of HCl and calculate the product yield.
-
Plot ln([tert-butyl chloride]) vs. time to determine the first-order rate constant.
Protocol 2: S(_N)2 Reaction of 1-Bromobutane with Sodium Azide
Objective: To evaluate the yield of the S(_N)2 reaction between 1-bromobutane and sodium azide in this compound.
Materials:
-
1-Bromobutane
-
Sodium azide
-
This compound (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Workflow:
Procedure:
-
In a round-bottom flask, combine 1-bromobutane (10 mmol), sodium azide (12 mmol), and 50 mL of anhydrous this compound.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux (approximately 140-145 °C) and maintain for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product by gas chromatography to determine the yield of 1-azidobutane.
Safety Precautions
-
This compound is a flammable liquid and may cause skin and eye irritation.[1][2]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle sodium azide with extreme care as it is highly toxic and can form explosive compounds.
Conclusion
This compound is a specialized solvent that can be strategically employed to favor S(_N)1 reaction pathways over S(_N)2. Its polar protic nature effectively stabilizes carbocation intermediates, while its steric bulk and hydrogen-bonding capabilities hinder bimolecular reactions by solvating and sterically blocking the nucleophile. These characteristics make it a valuable tool for medicinal chemists and researchers aiming to control the outcome of nucleophilic substitution reactions in complex molecule synthesis. Further investigation into its use with a broader range of substrates and nucleophiles is warranted to fully explore its synthetic utility.
References
Application Notes and Protocols for the Synthesis of Novel Esters from 2,4-Dimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel esters utilizing 2,4-dimethyl-2-pentanol, a tertiary alcohol. The sterically hindered nature of this compound presents unique challenges and opportunities in ester synthesis, leading to the formation of esters with potential applications in fragrance, specialty materials, and as intermediates in pharmaceutical development. This document outlines two primary methodologies: a classic acid-catalyzed esterification (Fischer Esterification) and a milder acylation using an acid anhydride with a solid acid catalyst. Additionally, a protocol for enzymatic synthesis is provided as an alternative, environmentally benign approach.
Synthesis of 2,4-Dimethyl-2-pentyl Acetate via Fischer Esterification
This protocol details the synthesis of 2,4-dimethyl-2-pentyl acetate, a novel ester with potential applications as a fragrance component or a specialty solvent. The Fischer esterification method, while traditional, is a cost-effective approach for producing esters from alcohols and carboxylic acids. Due to the tertiary nature of this compound, careful control of reaction conditions is necessary to minimize dehydration, a common side reaction.
Experimental Protocol:
-
Materials:
-
This compound (≥98% purity)
-
Glacial Acetic Acid (≥99.7% purity)
-
Concentrated Sulfuric Acid (95-98%)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Diethyl Ether
-
Deionized Water
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (11.6 g, 0.1 mol) and glacial acetic acid (12.0 g, 0.2 mol).
-
Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure 2,4-dimethyl-2-pentyl acetate.
-
Data Presentation:
| Parameter | Value |
| Reactants | |
| This compound | 0.1 mol |
| Acetic Acid | 0.2 mol |
| Catalyst (H₂SO₄) | 0.5 mL |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Time | 4-6 hours |
| Product | |
| Yield (Typical) | 65-75% |
| Boiling Point (Est.) | 160-165 °C |
| Characterization | |
| ¹H NMR (CDCl₃, ppm) | δ 1.95 (s, 3H), 1.75 (s, 6H), 1.45 (d, 2H), 0.90 (d, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 170.5, 85.0, 50.0, 25.0, 24.5, 22.0 |
| IR (neat, cm⁻¹) | 2960, 1735 (C=O), 1240 (C-O) |
Experimental Workflow:
Synthesis of 2,4-Dimethyl-2-pentyl Benzoate using an Acid Anhydride and a Reusable Solid Catalyst
This protocol describes a milder and more selective method for the esterification of the sterically hindered this compound using benzoic anhydride and a reusable solid acid catalyst. This method is particularly advantageous for acid-sensitive substrates and simplifies product purification.[1]
Experimental Protocol:
-
Materials:
-
This compound (≥98% purity)
-
Benzoic Anhydride (≥98% purity)
-
Montmorillonite K-10 clay (or other suitable solid acid catalyst)
-
Toluene (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Activate the Montmorillonite K-10 clay by heating at 120 °C under vacuum for 4 hours.
-
In a 100 mL round-bottom flask, suspend the activated Montmorillonite K-10 (1.0 g) in anhydrous toluene (30 mL).
-
Add this compound (5.8 g, 0.05 mol) and benzoic anhydride (11.3 g, 0.05 mol) to the suspension.
-
Stir the mixture at room temperature (25 °C) for 24 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with toluene, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Data Presentation:
| Parameter | Value |
| Reactants | |
| This compound | 0.05 mol |
| Benzoic Anhydride | 0.05 mol |
| Catalyst (Mont. K-10) | 1.0 g |
| Reaction Conditions | |
| Temperature | 25 °C |
| Time | 24 hours |
| Product | |
| Yield (Typical) | 85-95% |
| Characterization | |
| ¹H NMR (CDCl₃, ppm) | δ 8.0 (d, 2H), 7.5 (t, 1H), 7.4 (t, 2H), 1.9 (s, 6H), 1.6 (d, 2H), 0.95 (d, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 166.0, 132.5, 130.0, 129.5, 128.0, 87.0, 50.5, 25.0, 24.5 |
| IR (neat, cm⁻¹) | 3060, 2960, 1715 (C=O), 1270 (C-O), 710 |
Experimental Workflow:
Enzymatic Synthesis of 2,4-Dimethyl-2-pentyl Butyrate
Enzymatic synthesis offers a green and highly selective alternative for ester production, often proceeding under mild conditions. Lipases are commonly employed for this purpose. However, the steric hindrance of tertiary alcohols like this compound can significantly reduce the reaction rate and yield. This protocol provides a general framework that may require optimization for this specific substrate.
Experimental Protocol:
-
Materials:
-
This compound (≥98% purity)
-
Butyric Acid (≥99% purity)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Molecular Sieves (4 Å, activated)
-
Hexane (anhydrous)
-
-
Procedure:
-
To a 50 mL screw-cap vial, add this compound (2.32 g, 0.02 mol), butyric acid (1.76 g, 0.02 mol), and anhydrous hexane (20 mL).
-
Add activated molecular sieves (1 g) to adsorb the water produced during the reaction.
-
Add the immobilized lipase (e.g., Novozym 435, 200 mg).
-
Seal the vial and place it in an orbital shaker at 40-50 °C and 200 rpm for 48-72 hours.
-
Monitor the conversion of the starting materials by Gas Chromatography (GC).
-
Once the reaction reaches equilibrium or the desired conversion, filter off the enzyme and molecular sieves.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted butyric acid.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Further purification can be achieved by vacuum distillation.
-
Data Presentation:
| Parameter | Value |
| Reactants | |
| This compound | 0.02 mol |
| Butyric Acid | 0.02 mol |
| Enzyme (Novozym 435) | 200 mg |
| Reaction Conditions | |
| Temperature | 40-50 °C |
| Time | 48-72 hours |
| Product | |
| Yield (Typical) | 30-50% (highly dependent on enzyme and conditions) |
| Characterization | |
| ¹H NMR (CDCl₃, ppm) | δ 2.2 (t, 2H), 1.8 (s, 6H), 1.6 (m, 2H), 1.4 (d, 2H), 0.9 (m, 9H) |
| ¹³C NMR (CDCl₃, ppm) | δ 173.0, 84.5, 50.0, 36.5, 25.0, 24.5, 18.5, 13.5 |
| IR (neat, cm⁻¹) | 2960, 1730 (C=O), 1180 (C-O) |
Logical Relationship Diagram:
References
Application Note: Interpreting the ¹H NMR Spectrum of 2,4-Dimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dimethyl-2-pentanol. It includes predicted spectral data, a standard experimental protocol for spectrum acquisition, and a structural representation to aid in interpretation.
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen) and the spin-spin coupling between neighboring protons.
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity |
| -OH (hydroxyl proton) | ~1.5 - 2.5 | 1H | Singlet (s) |
| -CH₂- (methylene protons) | ~1.4 - 1.6 | 2H | Doublet (d) |
| -CH- (methine proton) | ~1.7 - 1.9 | 1H | Nonet (n) |
| 2 x -CH₃ (gem-dimethyl at C4) | ~0.9 | 6H | Doublet (d) |
| 2 x -CH₃ (gem-dimethyl at C2) | ~1.2 | 6H | Singlet (s) |
Note: The exact chemical shift of the hydroxyl (-OH) proton can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.
Structural Representation and Proton Environments
The following diagram illustrates the structure of this compound with its distinct proton environments labeled. This visualization aids in correlating the predicted ¹H NMR signals with their corresponding protons in the molecule.
Caption: Molecular structure of this compound with proton environments labeled (a-e).
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol outlines the standard procedure for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
1. Materials and Reagents:
-
This compound
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
2. Sample Preparation:
-
Weigh approximately 5-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial to dissolve the sample.
-
If the solvent does not contain an internal standard, add a very small amount of TMS.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3. Instrument Setup and Spectrum Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's guidelines.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle: 90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral width: 0-12 ppm
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to convert it into the frequency domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns, and integration values to assign the peaks to the corresponding protons in the this compound molecule.
Logical Workflow for Spectral Interpretation
The following diagram outlines the logical steps involved in interpreting the ¹H NMR spectrum of an unknown compound, such as this compound.
Caption: Workflow for ¹H NMR spectral interpretation.
By following this application note, researchers can effectively acquire and interpret the ¹H NMR spectrum of this compound, a crucial step in structural elucidation and characterization for various scientific and developmental applications.
Application Note: Analysis of 2,4-Dimethyl-2-pentanol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dimethyl-2-pentanol is a tertiary heptyl alcohol. Its analysis is crucial in various fields, including industrial chemical synthesis, quality control of solvents, and toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Data Presentation
The following table summarizes the key identifiers and expected chromatographic and mass spectrometric data for this compound.
Table 1: Compound Identification and GC-MS Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonyms | Isobutyldimethylcarbinol, 2,4-dimethylpentan-2-ol | [1][2] |
| CAS Number | 625-06-9 | [1][2] |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Kovats Retention Index (Standard non-polar column) | 776 | [3][4] |
| Kovats Retention Index (Standard polar column) | 1147 | [3][4] |
Table 2: Mass Spectrometry Data (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 59 | 100 | [C₃H₇O]⁺ |
| 43 | 45 | [C₃H₇]⁺ |
| 57 | 30 | [C₄H₉]⁺ |
| 41 | 25 | [C₃H₅]⁺ |
| 101 | 20 | [M-CH₃]⁺ |
| 83 | 15 | [M-H₂O-CH₃]⁺ |
Note: The mass spectrum data is based on typical electron ionization fragmentation patterns for this compound. The actual fragmentation may vary slightly depending on the instrument and conditions used. The NIST WebBook provides a reference mass spectrum for this compound.[1][4]
Experimental Protocols
This section outlines the detailed methodology for the GC-MS analysis of this compound.
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Common methods for volatile compounds include direct injection, headspace analysis, and solid-phase microextraction (SPME).[5]
a) Direct Liquid Injection (for relatively clean samples):
-
Dilution: Dilute the sample containing this compound in a volatile organic solvent such as hexane, dichloromethane, or methanol to a final concentration of approximately 10 µg/mL.[6]
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[7]
-
Vial Transfer: Transfer the filtered sample into a 2 mL glass autosampler vial.
b) Static Headspace Analysis (for solid or complex liquid matrices):
-
Sample Aliquoting: Place a known amount of the solid or liquid sample into a headspace vial.[7][8]
-
Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample at a constant temperature (e.g., 60°C for 10 minutes) to allow the volatile compounds to equilibrate between the sample phase and the headspace.[9]
-
Injection: A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas for injection into the GC.
c) Solid-Phase Microextraction (SPME) (for trace analysis):
-
Fiber Selection: Choose an appropriate SPME fiber. A polydimethylsiloxane (PDMS) fiber is often suitable for nonpolar analytes like alcohols.[10]
-
Extraction: Expose the SPME fiber to the headspace above the sample or directly immerse it in a liquid sample for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of analytes.[5]
-
Desorption: Retract the fiber and insert it into the heated GC injection port, where the trapped analytes are thermally desorbed onto the GC column.[10]
2. GC-MS Instrumentation and Conditions
The following table details the recommended instrument parameters. These may need to be optimized for your specific instrument and application.
Table 3: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 40°C (hold for 5 min), ramp at 10°C/min to 240°C (hold for 5 min)[11] |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 240°C |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-300 |
3. Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound by comparing its retention time with that of a known standard and by matching its mass spectrum with a reference library (e.g., NIST).
-
Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound at different concentrations. The peak area of the analyte is then used to determine its concentration in the unknown sample.
Mandatory Visualizations
GC-MS Experimental Workflow
Caption: A flowchart illustrating the major steps in the GC-MS analysis workflow.
Logical Relationship of GC-MS Components
Caption: A diagram showing the interconnected components of a GC-MS system.
References
- 1. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 2. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 3. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC/MS Analysis of Ethanol in Low Alcohol Beer on SUPELCOWAX® 10 after Headspace SPME using a 100 µm PDMS Fiber [sigmaaldrich.com]
- 11. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Purification of Synthesized 2,4-Dimethyl-2-pentanol by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 2,4-dimethyl-2-pentanol synthesized via a Grignard reaction, employing the fractional distillation technique. The protocols outlined below cover the synthesis of the crude product and its subsequent purification, along with data presentation and visualizations to aid in experimental execution and understanding.
Introduction
This compound is a tertiary alcohol with applications in various fields of chemical synthesis. A common route for its preparation is the Grignard reaction between isobutylmagnesium bromide and acetone. The crude product from this synthesis typically contains unreacted starting materials, the solvent, and potential side-products. Fractional distillation is an effective method for purifying this compound by separating it from these impurities based on differences in their boiling points.
Synthesis of this compound via Grignard Reaction
This section details the synthesis of the crude this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Magnesium turnings | Mg | 24.31 | 1.22 g (50 mmol) |
| Isobutyl bromide | C₄H₉Br | 137.02 | 6.85 g (50 mmol) |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 50 mL |
| Acetone | C₃H₆O | 58.08 | 2.91 g (50 mmol) |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |
Experimental Protocol: Grignard Synthesis
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of isobutyl bromide in 20 mL of anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle boiling of the ether.
-
Once the reaction starts, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of acetone in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the addition rate to maintain a gentle reaction.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath again.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the ether layer and wash it with brine (saturated NaCl solution).
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator to obtain the crude this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Purification by Fractional Distillation
This section provides a detailed protocol for the purification of the synthesized this compound.
Physical Properties of this compound and Potential Impurities
| Compound | Boiling Point (°C) | Refractive Index (n²⁰) | Notes |
| Diethyl ether (solvent) | 34.6 | 1.353 | Removed during rotary evaporation, but traces might remain. |
| Acetone (unreacted) | 56 | 1.359 | Unreacted starting material. |
| Isobutyl bromide (unreacted) | 91 | 1.436 | Unreacted starting material. |
| 2,4-Dimethyl-1-pentene | 101-102 | 1.409 | Potential dehydration side-product. |
| This compound | 132-134 [1][2] | 1.417 [1] | Desired Product. |
| High-boiling residues | >140 | - | Wurtz coupling products, etc. |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size for the amount of crude product.
-
The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for condensation and vaporization cycles.[3]
-
Place a few boiling chips or a magnetic stir bar in the distillation flask.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[1]
-
Ensure all joints are securely clamped.
-
-
Distillation Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature on the thermometer.
-
Forerun (Fraction 1): Collect the initial distillate that comes over at a temperature below ~130°C. This fraction will contain any remaining low-boiling impurities such as residual solvent and unreacted starting materials.
-
Main Fraction (Fraction 2): As the temperature stabilizes at the boiling point of this compound (approximately 132-134°C), change the receiving flask to collect the pure product.[1][2] Maintain a slow and steady distillation rate for optimal separation.
-
End of Distillation: Stop the distillation when the temperature begins to drop or rise significantly after the main fraction has been collected, or when only a small amount of residue remains in the distillation flask.
-
-
Product Characterization:
-
Measure the refractive index of the collected main fraction and compare it to the literature value.
-
Analyze the purity of the main fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Fractional Distillation Workflow Diagram
Caption: Workflow for the fractional distillation of this compound.
Data Presentation
The following table summarizes the expected fractions and their characteristics during the fractional distillation process.
| Fraction Number | Temperature Range (°C) | Expected Composition | Purity Analysis |
| 1 | < 130 | Diethyl ether, Acetone, Isobutyl bromide, 2,4-Dimethyl-1-pentene | GC-MS, Refractive Index |
| 2 | 132 - 134 | This compound | GC-MS, ¹H NMR, ¹³C NMR, Refractive Index |
| Residue | > 134 | High-boiling side products | - |
Conclusion
Fractional distillation is a robust and effective technique for the purification of this compound synthesized via the Grignard reaction. By carefully controlling the distillation temperature and collecting fractions based on the boiling points of the expected components, a high purity of the desired tertiary alcohol can be achieved. The provided protocols and diagrams serve as a comprehensive guide for researchers and scientists in the successful execution of this purification process.
References
Application Notes and Protocols: Dehydration of 2,4-Dimethyl-2-pentanol
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the generation of alkenes. This process involves the elimination of a water molecule from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. The reaction generally proceeds through an E1 (unimolecular elimination) mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.
This document provides a detailed experimental protocol for the dehydration of 2,4-Dimethyl-2-pentanol, a tertiary alcohol. The reaction is expected to yield a mixture of isomeric alkenes. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene.[1][2] The products are volatile and can be efficiently separated from the reaction mixture by distillation as they are formed, shifting the reaction equilibrium towards the products. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is essential for the identification and quantification of the isomeric products.
Reaction Principle
The dehydration of this compound proceeds via an E1 mechanism. The key steps are:
-
Protonation of the Alcohol: The hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion, which is an excellent leaving group.[3]
-
Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, generating a tertiary carbocation.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
Two primary alkene products are possible from the deprotonation of the intermediate carbocation: the major product, 2,4-Dimethyl-2-pentene (a tetrasubstituted alkene), and the minor product, 2,4-Dimethyl-1-pentene (a disubstituted alkene).[1]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Chemical Supplier | |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent | Standard Chemical Supplier | Corrosive. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | Standard Chemical Supplier | For neutralization wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Standard Chemical Supplier | For drying the organic product. |
| Boiling Chips | To ensure smooth boiling. | ||
| 100 mL Round-bottom flask | Reaction vessel. | ||
| 50 mL Round-bottom flask | Receiving flask. | ||
| Simple Distillation Apparatus | Still head, condenser, receiving adapter. | ||
| Heating Mantle with Stirrer | Heat source. | ||
| Separatory Funnel (125 mL) | For washing the distillate. | ||
| Erlenmeyer flask (50 mL) | For drying the product. | ||
| Ice Bath | To cool the receiving flask. |
Detailed Experimental Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask, add 15.0 mL of this compound and a few boiling chips.
-
Place the flask in an ice-water bath to cool.
-
Slowly and carefully, with swirling, add 4.0 mL of concentrated sulfuric acid to the alcohol in the flask. The addition is exothermic and should be done cautiously.
-
Assemble a simple distillation apparatus with the 100 mL round-bottom flask as the distillation pot.
-
Use a pre-weighed 50 mL round-bottom flask as the receiver, and place it in an ice bath to minimize the evaporation of the volatile alkene products.
Dehydration and Distillation:
-
Heat the reaction mixture gently using a heating mantle.
-
The alkene products and water will begin to co-distill. Adjust the heating rate to maintain a steady distillation. The temperature of the distillate should be monitored and kept below approximately 90°C, as the expected products have boiling points around 82-83°C.[4][5]
-
Continue the distillation until no more distillate is collected, which typically takes about 1-2 hours.
-
Allow the distillation apparatus to cool completely before disassembly. The residue in the distillation flask is highly acidic and should be disposed of in the appropriate waste container.
Work-up and Purification:
-
Transfer the collected distillate to a 125 mL separatory funnel. The distillate will consist of two layers: an upper organic layer (the alkene products) and a lower aqueous layer.
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer by adding 15 mL of a saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that is formed.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Transfer the washed organic layer to a dry 50 mL Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate to the flask to dry the product. Swirl the flask occasionally. The product is dry when the drying agent no longer clumps together.
-
Carefully decant or filter the dried liquid product into a clean, pre-weighed sample vial.
-
Determine the final mass of the product and calculate the percentage yield.
Product Analysis
The product mixture should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the isomeric alkenes formed.
-
GC Column: A non-polar or mid-polarity capillary column is suitable for separating alkene isomers.
-
Temperature Program: An initial temperature hold followed by a ramp (e.g., 10°C/min) can be used to separate the products.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify the products based on their mass spectra and fragmentation patterns.
Data Presentation
Reagent and Product Properties
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| This compound | 116.20 | ~0.809 | ~138 |
| 2,4-Dimethyl-2-pentene (Major Product) | 98.19 | ~0.70 | 83[4][6] |
| 2,4-Dimethyl-1-pentene (Minor Product) | 98.19 | ~0.69 | 82[5][7] |
Expected Product Distribution
The dehydration of this compound is expected to yield two primary products. According to Zaitsev's rule, the more substituted alkene is the major product.[1]
| Product | Structure | Alkene Substitution | Expected Distribution |
| 2,4-Dimethyl-2-pentene | (CH₃)₂CHCH=C(CH₃)₂ | Tetrasubstituted | Major |
| 2,4-Dimethyl-1-pentene | (CH₃)₂CHCH₂C(=CH₂)CH₃ | Disubstituted | Minor |
Visualizations
Experimental Workflow
Caption: Workflow for the dehydration of this compound.
Reaction Mechanism Overview
Caption: Logical steps of the E1 dehydration mechanism.
References
- 1. homework.study.com [homework.study.com]
- 2. atlas.org [atlas.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,4-dimethyl-2-pentene [stenutz.eu]
- 5. 2,4-dimethyl-1-pentene [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. 2,4-Dimethyl-1-pentene, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Monitoring the Synthesis of 2,4-Dimethyl-2-pentanol by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel organic compounds is a cornerstone of drug discovery and development. Efficient and accurate monitoring of chemical reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for these purposes.
This document provides detailed application notes and protocols for the synthesis of 2,4-dimethyl-2-pentanol, a tertiary alcohol, via a Grignard reaction. Specifically, it focuses on the use of TLC to monitor the progress of the reaction between methylmagnesium bromide and 4-methyl-2-pentanone.
Principle of the Reaction
The synthesis of this compound is achieved through the nucleophilic addition of a Grignard reagent, methylmagnesium bromide, to the carbonyl carbon of 4-methyl-2-pentanone.[1][2] The reaction proceeds in two main stages: the formation of a magnesium alkoxide intermediate, followed by an acidic workup to yield the final tertiary alcohol product.[3]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from standard Grignard reaction procedures.[4][5][6] Safety Precaution: Grignard reagents are highly reactive with protic solvents (e.g., water, alcohols) and atmospheric moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable and should be handled in a fume hood away from ignition sources.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether
-
4-methyl-2-pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, and other standard reaction glassware (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas.
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
In the dropping funnel, prepare a solution of methyl bromide or methyl iodide in anhydrous diethyl ether.
-
Add a small portion of the methyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.
-
-
Reaction with 4-methyl-2-pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-methyl-2-pentanone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 4-methyl-2-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by TLC (see Protocol 3.2).
-
Once the TLC analysis indicates the consumption of the starting material (4-methyl-2-pentanone), quench the reaction by slowly adding it to a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Monitoring the Reaction Progress by TLC
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Hexane/Ethyl Acetate mixture (e.g., 9:1 or 4:1 v/v)
-
Visualization reagent: p-Anisaldehyde stain or Potassium Permanganate stain
-
Heat gun or hot plate
Procedure:
-
Preparation of the TLC Plate and Chamber:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for spotting.
-
-
Spotting the TLC Plate:
-
Lane 1 (Starting Material - SM): Using a capillary tube, spot a dilute solution of the starting material, 4-methyl-2-pentanone, in diethyl ether.
-
Lane 2 (Co-spot - Co): In the same spot as Lane 1, carefully spot the reaction mixture.
-
Lane 3 (Reaction Mixture - R): Using a clean capillary tube, spot the reaction mixture. To obtain a sample from the reaction, briefly stop the stirring and quickly dip the capillary tube into the mixture.
-
-
Developing the TLC Plate:
-
Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
-
Visualization:
-
UV Light: If the compounds are UV active, visualize the plate under a UV lamp and circle any dark spots with a pencil.
-
Staining:
-
p-Anisaldehyde Stain: Dip the dried TLC plate into the p-anisaldehyde staining solution, remove excess stain by touching the edge to a paper towel, and gently heat the plate with a heat gun or on a hot plate until colored spots appear.[7]
-
Potassium Permanganate Stain: Dip the dried TLC plate into the potassium permanganate staining solution. Compounds that can be oxidized (like the alcohol product) will appear as yellow-brown spots on a purple background.[4]
-
-
-
Analysis:
-
The starting material (4-methyl-2-pentanone) will have a higher Rf value than the more polar product (this compound).
-
As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new, lower Rf spot corresponding to the product will appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Preparation of TLC Stains
-
p-Anisaldehyde Stain: To a solution of 135 mL of absolute ethanol and 5 mL of concentrated sulfuric acid, add 1.5 mL of glacial acetic acid. Cool the solution and then add 3.7 mL of p-anisaldehyde.[8] Store refrigerated.
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8]
Data Presentation
The progress of the reaction can be effectively monitored by observing the change in the TLC profile over time. The Retention Factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 1: Estimated TLC Data for the Synthesis of this compound
| Compound | Functional Group | Expected Polarity | Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rf Value* | Visualization |
| 4-methyl-2-pentanone | Ketone | Less Polar | 4:1 | ~0.6 | p-Anisaldehyde (color varies), UV (if conjugated) |
| This compound | Tertiary Alcohol | More Polar | 4:1 | ~0.4 | p-Anisaldehyde (color varies), KMnO₄ (yellow/brown spot) |
*Note: These are estimated Rf values. The actual values should be determined experimentally as they can be influenced by various factors including the exact solvent composition, temperature, and the specific brand of TLC plates.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and TLC monitoring of this compound.
Logical Relationship of TLC Components
Caption: Relationship between reactants, products, and their expected TLC profile.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,4-Dimethyl-2-pentanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4-dimethyl-2-pentanol as a starting material in key organic transformations, including dehydration and esterification. Additionally, its reactivity towards oxidation is discussed.
Dehydration of this compound
The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction, proceeding through a tertiary carbocation intermediate. This reaction primarily yields two isomeric alkenes: the more substituted and thermodynamically more stable 2,4-dimethyl-2-pentene as the major product, in accordance with Saytzeff's rule, and the less substituted 2,4-dimethyl-1-pentene as the minor product.[1]
Reaction Scheme:
Caption: Dehydration of this compound.
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol is adapted from the dehydration of similar secondary alcohols and is expected to provide good yields of the corresponding alkenes.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, cautiously add 10 mL of concentrated sulfuric acid to 20 mL of water. Cool the mixture in an ice bath.
-
Slowly add 11.6 g (0.1 mol) of this compound to the cooled acid solution with stirring.
-
Set up a simple distillation apparatus and gently heat the reaction mixture to distill the alkene products. The distillation temperature should be maintained below 100°C.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any acidic residue.
-
Separate the organic layer and wash it with 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and collect the product. The expected yield is in the range of 65-80%.
Data Presentation: Product Characterization
The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative yields of the major and minor products. The individual components can be identified by their characteristic spectral data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| 2,4-Dimethyl-2-pentene (Major Product) | C₇H₁₄ | 98.19 | ~4.9 (d, 1H), ~2.3 (m, 1H), ~1.7 (s, 6H), ~0.9 (d, 6H) | ~132, ~125, ~31, ~25, ~22 |
| 2,4-Dimethyl-1-pentene (Minor Product) | C₇H₁₄ | 98.19 | ~4.6 (s, 2H), ~2.0 (d, 2H), ~1.8 (m, 1H), ~1.7 (s, 3H), ~0.9 (d, 6H) | ~150, ~108, ~50, ~28, ~24, ~22 |
Note: The provided NMR data is based on typical values for similar structures and may vary slightly based on the solvent and instrument used.
Oxidation of this compound
This compound is a tertiary alcohol. Tertiary alcohols are resistant to oxidation under standard conditions using common oxidizing agents like acidified potassium dichromate(VI) or potassium permanganate(VII). This is because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group, which is necessary for the formation of a carbon-oxygen double bond through oxidation.
Reactivity Summary:
| Reagent | Observation |
| Acidified K₂Cr₂O₇ | No reaction (solution remains orange) |
| Acidified KMnO₄ | No reaction (solution remains purple) |
This lack of reactivity can be a useful diagnostic tool to distinguish tertiary alcohols from primary and secondary alcohols.
Caption: Oxidation of a Tertiary Alcohol.
Esterification of this compound
The direct esterification of tertiary alcohols with carboxylic acids using an acid catalyst (Fischer esterification) is often inefficient due to the steric hindrance around the hydroxyl group and the propensity for the alcohol to undergo elimination under acidic conditions. More effective methods typically involve the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides.
Experimental Protocol: Esterification using an Acyl Chloride
This protocol provides a general method for the esterification of a tertiary alcohol.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Pyridine
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve 11.6 g (0.1 mol) of this compound and 8.7 g (0.11 mol) of pyridine in 50 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of 7.8 g (0.1 mol) of acetyl chloride in 20 mL of anhydrous diethyl ether from a dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with 20 mL of 5% HCl solution, followed by 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of water.
-
Dry the ethereal layer over anhydrous sodium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation to obtain the crude ester.
-
Purify the ester by distillation under reduced pressure.
Data Presentation: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm) | Key IR Absorptions (cm⁻¹) |
| 1,1,3-Trimethylbutyl acetate | C₉H₁₈O₂ | 158.24 | ~1.9 (s, 3H), ~1.4 (s, 6H), ~1.3 (d, 2H), ~0.9 (d, 6H) | ~1735 (C=O), ~1240 (C-O) |
Note: The provided NMR and IR data are estimates based on the expected structure and may vary.
Caption: Esterification Workflow.
References
Synthesis of 2,4-Dimethyl-2-pentene from 2,4-Dimethyl-2-pentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol to synthesize 2,4-dimethyl-2-pentene. Included are detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the experimental workflow. This synthesis is a classic example of an E1 elimination reaction, yielding the thermodynamically favored Zaitsev product.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols, such as this compound. The tertiary nature of the starting material ensures a relatively stable carbocation intermediate, facilitating the elimination of a water molecule to form a double bond. According to Zaitsev's rule, the more substituted alkene is the major product, which in this case is the tetrasubstituted 2,4-dimethyl-2-pentene. A minor product, the less substituted 2,4-dimethyl-1-pentene, may also be formed. This protocol details a robust method for the synthesis, purification, and characterization of 2,4-dimethyl-2-pentene.
Reaction Scheme
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃), 5% aqueous solution | Laboratory | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics |
| Boiling Chips | Chemglass |
Equipment
-
Round-bottom flask (100 mL)
-
Simple distillation apparatus (distilling head, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL, 100 mL)
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask, add 11.6 g (0.1 mol) of this compound and a few boiling chips.
-
In a separate beaker, carefully and slowly add 5 mL of concentrated sulfuric acid to 10 mL of deionized water with cooling in an ice bath.
-
Slowly add the cooled, dilute sulfuric acid solution to the round-bottom flask containing the alcohol while gently swirling.
2. Dehydration and Distillation:
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
Heat the mixture gently using a heating mantle. The product alkene will begin to co-distill with water.
-
Collect the distillate that boils in the range of 80-95 °C in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more distillate is collected.
3. Work-up and Purification:
-
Transfer the collected distillate to a 125 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of deionized water.
-
20 mL of 5% sodium bicarbonate solution to neutralize any residual acid. (Caution: CO₂ evolution may occur. Vent the separatory funnel frequently).
-
20 mL of deionized water.
-
-
Separate the organic layer and transfer it to a dry 50 mL Erlenmeyer flask.
-
Dry the crude product over anhydrous sodium sulfate for 10-15 minutes.
4. Final Distillation:
-
Decant the dried liquid into a clean, dry 50 mL round-bottom flask.
-
Perform a final simple distillation, collecting the fraction boiling at 83-85 °C. This is the purified 2,4-dimethyl-2-pentene.
-
Weigh the final product and calculate the percent yield.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| This compound | 116.20 | 0.81 | 138-140 |
| 2,4-Dimethyl-2-pentene | 98.19 | 0.71 | 83-85 |
Table 2: Expected Spectroscopic Data for 2,4-Dimethyl-2-pentene
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~1.0 (d, 6H), ~1.6 (s, 3H), ~1.7 (s, 3H), ~2.2 (m, 1H), ~5.1 (d, 1H) |
| ¹³C NMR (CDCl₃) | δ ~22.0, ~24.0, ~25.0, ~31.0, ~125.0, ~132.0 |
| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (C=C stretch, weak for tetrasubstituted), ~1460 cm⁻¹ (C-H bend), ~1370 cm⁻¹ (C-H bend) |
| GC-MS (m/z) | 98 (M+), 83, 55 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,4-dimethyl-2-pentene.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound and 2,4-dimethyl-2-pentene are flammable. Keep away from open flames and ignition sources.
-
The reaction and distillations should be performed in a well-ventilated fume hood.
-
Be cautious when adding water to concentrated sulfuric acid; always add acid to water slowly.
-
Venting the separatory funnel during the sodium bicarbonate wash is crucial to release pressure from carbon dioxide evolution.
Troubleshooting & Optimization
"common side products in the synthesis of 2,4-Dimethyl-2-pentanol"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethyl-2-pentanol. The primary focus is on the Grignard reaction, a common and versatile method for the formation of this tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. Two primary pathways are commonly employed:
-
Route A: Reaction of methylmagnesium halide (e.g., methylmagnesium bromide) with 4-methyl-2-pentanone.
-
Route B: Reaction of isobutylmagnesium halide (e.g., isobutylmagnesium bromide) with acetone.[1]
Q2: What are the most critical parameters to control during a Grignard reaction for this synthesis?
A2: Several parameters are crucial for a successful Grignard synthesis:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[2][3] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[4] Maintaining a suitable temperature, often with an ice bath, is essential to minimize side reactions and ensure a controlled reaction rate.
-
Slow Addition of Reagents: The alkyl halide should be added slowly to the magnesium turnings to control the exothermic formation of the Grignard reagent. Similarly, the ketone should be added dropwise to the Grignard solution to prevent a runaway reaction.[4]
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activation, for instance with a small crystal of iodine or 1,2-dibromoethane, is often necessary to initiate the reaction.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through the following steps:
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Quenching and Work-up: The reaction is carefully quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and dissolve the magnesium salts.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether.
-
Washing: The organic layer is washed with brine or a dilute sodium bicarbonate solution to remove any remaining acidic or water-soluble impurities.
-
Drying: The organic extract is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Distillation: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound from any remaining starting materials or side products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Grignard reagent did not form. | - Ensure all glassware is oven-dried and reagents are anhydrous. - Activate the magnesium turnings with iodine or 1,2-dibromoethane. - Check the quality of the alkyl halide and solvent. |
| Grignard reagent was quenched. | - Check for and eliminate any sources of moisture or protic solvents.[2][3] | |
| Inefficient reaction with the ketone. | - Ensure slow and controlled addition of the ketone to the Grignard reagent. - Maintain appropriate reaction temperature. | |
| Presence of a significant amount of alkane byproduct (e.g., methane or isobutane) | Reaction of the Grignard reagent with adventitious water or other protic species. | - Use scrupulously dried glassware and anhydrous solvents. - Purge the reaction apparatus with an inert gas (e.g., nitrogen or argon). |
| Recovery of a large amount of the starting ketone (4-methyl-2-pentanone or acetone) | Enolization of the ketone by the Grignard reagent acting as a base. This is more likely with sterically hindered ketones.[5] | - Use a less sterically hindered Grignard reagent if possible. - Perform the reaction at a lower temperature to favor nucleophilic addition over enolization. |
| Presence of a secondary alcohol (e.g., 4-methyl-2-pentanol or isobutanol) | Reduction of the ketone by the Grignard reagent. This can occur when the Grignard reagent has a β-hydrogen that can be transferred. | - Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide). - Maintain a low reaction temperature. |
| Presence of a high-boiling point impurity (e.g., octane) | Wurtz coupling of the alkyl halide during the formation of the Grignard reagent. | - Add the alkyl halide slowly to the magnesium turnings. - Ensure the reaction temperature is not too high. |
| Presence of various unidentified high-boiling point impurities | Aldol condensation of the ketone starting material, which can be base-catalyzed by the Grignard reagent. | - Add the ketone slowly to the Grignard reagent to avoid a localized high concentration of the ketone. - Maintain a low reaction temperature. |
Experimental Protocols
Synthesis of this compound via Isobutylmagnesium Bromide and Acetone (Route B)
Materials:
-
Magnesium turnings
-
Isobutyl bromide (2-bromo-2-methylpropane)
-
Anhydrous diethyl ether
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with drying tubes.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Visualizing the Synthesis and Side Reactions
Caption: Synthetic pathway for this compound and common side reactions.
References
"how to remove unreacted Grignard reagent from 2,4-Dimethyl-2-pentanol"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted Grignard reagent and purification of 2,4-Dimethyl-2-pentanol after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound from a Grignard reaction?
The main challenge is to effectively quench the unreacted Grignard reagent and remove the resulting magnesium salts without causing side reactions of the desired tertiary alcohol product. Tertiary alcohols like this compound are susceptible to acid-catalyzed dehydration, which can lead to the formation of unwanted alkene byproducts, thus reducing the overall yield and purity of the final product.
Q2: Which quenching agent is recommended for the workup of a Grignard reaction that produces a tertiary alcohol?
For tertiary alcohols, a saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent.[1][2][3] Unlike strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), saturated ammonium chloride provides a mildly acidic environment (a weak proton donor) that is sufficient to protonate the intermediate alkoxide and quench the excess Grignard reagent without causing significant dehydration of the sensitive tertiary alcohol.[1][2]
Q3: Can I use water to quench the reaction?
While water can be used to quench the excess Grignard reagent, it will precipitate magnesium salts as magnesium hydroxide (Mg(OH)₂), which can form a gelatinous mixture that is difficult to handle and may trap the product, leading to lower yields.[4] A subsequent step with an acid is then required to dissolve these salts.[4] Using a quenching agent like saturated aqueous ammonium chloride helps to keep the magnesium salts dissolved in the aqueous phase, simplifying the extraction process.[1]
Q4: What are the common byproducts in a Grignard reaction for the synthesis of this compound?
Common byproducts can include:
-
Unreacted starting materials: Ketone (if used as a precursor) and the Grignard reagent.
-
Alkene: Formed from the dehydration of this compound during an acidic workup.
-
Biphenyl compounds: If a phenyl Grignard reagent was used, homo-coupling can occur.
-
Magnesium salts: Such as magnesium halide and magnesium alkoxide, which are converted to soluble salts during the workup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Dehydration of the tertiary alcohol: Use of a strong acid (e.g., concentrated HCl or H₂SO₄) during workup. | Use a milder quenching agent like saturated aqueous ammonium chloride.[1][2] Ensure the reaction mixture is kept cold in an ice bath during the entire quenching process to minimize side reactions. |
| Incomplete reaction: Insufficient reaction time or temperature. | Ensure the Grignard reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) if possible. | |
| Loss of product during workup: Vigorous reaction during quenching leading to loss of material, or product trapped in magnesium salts. | Add the quenching solution slowly and dropwise with efficient stirring and cooling.[5] Ensure all magnesium salts are dissolved before extraction. | |
| Formation of an Emulsion During Extraction | Presence of fine particulate magnesium salts: Incomplete dissolution of magnesium salts. | Add more of the aqueous quenching solution or a small amount of dilute acid to fully dissolve the salts. Adding brine (saturated NaCl solution) can also help to break up emulsions by increasing the polarity of the aqueous phase. |
| High concentration of the reaction mixture: A concentrated organic layer can increase the viscosity and promote emulsion formation. | Dilute the reaction mixture with more of the extraction solvent (e.g., diethyl ether or ethyl acetate). | |
| Product is Contaminated with an Alkene | Acid-catalyzed dehydration: The workup conditions were too acidic for the tertiary alcohol. | As mentioned, use saturated aqueous ammonium chloride for quenching.[1][2] If a stronger acid is necessary to dissolve salts, use a dilute solution of HCl (e.g., 1M) and add it slowly at low temperatures. |
| Difficulty Filtering Precipitated Salts | Gelatinous nature of magnesium hydroxide: Quenching with water alone can lead to a thick precipitate. | Use a filter aid like Celite to improve filtration. However, the recommended approach is to use a workup solution (like ammonium chloride or dilute acid) that keeps the magnesium salts dissolved. |
Comparison of Quenching Methods
The following table provides a qualitative comparison of common quenching agents for Grignard reactions yielding tertiary alcohols.
| Quenching Agent | Pros | Cons | Impact on this compound Purity |
| Saturated Aqueous NH₄Cl | - Mildly acidic, minimizes dehydration of tertiary alcohols.- Keeps magnesium salts soluble in the aqueous phase.[1] | - May require longer stirring to dissolve all salts compared to strong acids. | High: Minimizes alkene byproduct formation, leading to a purer final product. |
| Dilute HCl or H₂SO₄ | - Effectively dissolves magnesium salts.- Quenches unreacted Grignard reagent. | - Can cause significant dehydration of the tertiary alcohol, leading to alkene impurities.[6] | Moderate to Low: Risk of contamination with dehydration byproducts. |
| Water | - Safely quenches the Grignard reagent. | - Precipitates gelatinous magnesium hydroxide, which can trap the product and complicate extraction.[4] | Variable: Purity depends on the effectiveness of the subsequent acidic wash to remove salts without causing dehydration. |
Experimental Protocol: Purification of this compound
This protocol assumes the Grignard reaction to synthesize this compound is complete.
Materials:
-
Reaction mixture containing this compound and unreacted Grignard reagent.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Diethyl ether (or other suitable extraction solvent).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Ice bath.
-
Separatory funnel.
-
Distillation apparatus.
Procedure:
-
Quenching:
-
Cool the reaction flask in a large ice bath.
-
Slowly and with vigorous stirring, add the saturated aqueous ammonium chloride solution dropwise via an addition funnel. The addition is exothermic, so maintain a slow addition rate to keep the temperature of the reaction mixture below 20 °C.
-
Continue adding the NH₄Cl solution until no more gas evolves and two clear layers are visible (or until the aqueous layer is clear).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (typically the top layer if using ether).
-
Extract the aqueous layer two more times with diethyl ether to ensure all the product is recovered.
-
Combine all the organic extracts.
-
-
Washing:
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to help remove water and break any minor emulsions.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation to remove any remaining impurities.
-
Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimizing Grinamagnesium bromide in a Grignard Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2,4-dimethyl-2-pentanol in a Grignard reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of this compound, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: The Grignard reaction fails to initiate.
-
Question: My reaction mixture shows no signs of starting (e.g., no bubbling, cloudiness, or temperature increase). What could be the problem?
-
Answer: The most common reasons for a Grignard reaction failing to initiate are the presence of moisture or an inactive magnesium surface.[1] Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or oven-drying. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be strictly anhydrous.[1] The magnesium turnings may have an oxide layer that prevents reaction.[2] To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Gentle warming can also help, but be cautious to avoid a runaway reaction.[3]
Issue 2: The yield of this compound is lower than expected.
-
Question: My reaction worked, but the final yield of the desired tertiary alcohol is poor. What are the likely causes?
-
Answer: Low yields can result from several factors, including side reactions, improper reaction conditions, or inefficient work-up. The primary side reactions in this synthesis are Wurtz coupling, enolization, and reduction.
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide. This is more likely if the alkyl halide is added too quickly, leading to high local concentrations.[1]
-
Enolization: The Grignard reagent can act as a base and deprotonate the ketone (methyl isobutyl ketone), especially if the ketone is sterically hindered.[2]
-
Reduction: A hydride can be transferred from the Grignard reagent to the ketone, resulting in a secondary alcohol instead of the desired tertiary alcohol.[2]
To minimize these, ensure slow, dropwise addition of reagents and maintain a low reaction temperature (e.g., 0 °C) during the addition of the ketone to the Grignard reagent.[2]
-
Issue 3: The reaction mixture turns very dark or black.
-
Question: My reaction mixture has turned a very dark color. Is this normal?
-
Answer: While a color change to grayish or brownish is typical for Grignard reagent formation, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating.[1] Ensure your reaction is not proceeding too vigorously and use external cooling if necessary.
Frequently Asked Questions (FAQs)
Q1: Which starting materials should I use to synthesize this compound?
A1: To synthesize this compound, you can react methylmagnesium bromide (a Grignard reagent) with methyl isobutyl ketone (4-methyl-2-pentanone). Alternatively, you could use isobutylmagnesium bromide and acetone.
Q2: What is the optimal solvent for this Grignard reaction?
A2: Anhydrous diethyl ether is a standard and effective solvent for Grignard reactions. It helps to stabilize the Grignard reagent.[4] Tetrahydrofuran (THF) can also be used and may improve the reactivity of the Grignard reagent as it is a stronger Lewis base.[2]
Q3: How can I be certain my Grignard reagent has formed?
A3: Successful formation of the Grignard reagent is typically indicated by the disappearance of the metallic magnesium, a cloudy or grayish appearance of the solution, and a gentle reflux during the addition of the alkyl halide.
Q4: What is the best work-up procedure for this reaction?
A4: The reaction should be quenched by slowly pouring the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide to form the alcohol and neutralize any remaining Grignard reagent. Extraction with an organic solvent like diethyl ether, followed by washing and drying, will isolate the product.
Q5: Can I use an ester as a starting material?
A5: Yes, it is possible to synthesize this compound using an ester. For instance, reacting an isobutyrate ester (e.g., ethyl isobutyrate) with two equivalents of methylmagnesium bromide will yield the desired product.[5][6] Note that two equivalents of the Grignard reagent are necessary as the first equivalent reacts to form a ketone intermediate, which then reacts with the second equivalent.[6]
Data Presentation
The following tables summarize key parameters and their impact on the Grignard reaction yield.
Table 1: Effect of Reactant Ratios on Product Yield
| Molar Ratio (Grignard:Ketone) | Expected Yield of this compound | Potential for Side Reactions |
| 1:1 | Moderate to High | Lower risk of unreacted ketone |
| 1.2:1 | High | Optimal for driving the reaction to completion |
| 2:1 | Potentially Lower | Increased risk of side reactions and difficult work-up |
Note: Data is generalized based on Grignard reaction principles. Optimal ratios should be determined empirically.
Table 2: Influence of Temperature on Reaction Stages
| Reaction Stage | Recommended Temperature | Rationale |
| Grignard Reagent Formation | Gentle reflux of diethyl ether (~35°C) | Promotes initiation and completion of reagent formation |
| Addition of Ketone | 0°C to 5°C | Minimizes exothermic reaction and reduces side product formation[2] |
| Reaction Completion | Room Temperature | Allows the reaction to proceed to completion after the initial controlled addition |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methylmagnesium Bromide and Methyl Isobutyl Ketone
1. Preparation of the Grignard Reagent (Methylmagnesium Bromide):
- Assemble a dry three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a mechanical stirrer.
- Place magnesium turnings in the flask.
- Add a small amount of anhydrous diethyl ether to just cover the magnesium.
- In the dropping funnel, place a solution of methyl bromide in anhydrous diethyl ether.
- Add a small portion of the methyl bromide solution to the flask to initiate the reaction. If it doesn't start, add a crystal of iodine and warm gently.
- Once initiated (bubbling and cloudiness), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 30 minutes.
2. Reaction with Methyl Isobutyl Ketone:
- Cool the flask containing the Grignard reagent to 0°C in an ice bath.
- Prepare a solution of methyl isobutyl ketone in anhydrous diethyl ether and place it in the dropping funnel.
- Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5°C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
3. Work-up and Purification:
- Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and separate the ethereal layer.
- Extract the aqueous layer with two portions of diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the solvent under reduced pressure to obtain the crude this compound.
- Purify the product by distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
Caption: Simplified reaction pathway for the Grignard synthesis.
References
"preventing the formation of byproducts in 2,4-Dimethyl-2-pentanol dehydration"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of 2,4-dimethyl-2-pentanol. Our aim is to help you minimize the formation of byproducts and optimize the yield of the desired alkene products.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of this compound in a question-and-answer format.
Question: My reaction is producing a complex mixture of alkenes instead of the expected major product. How can I improve the selectivity?
Answer: A complex mixture of alkenes is often the result of carbocation rearrangements. The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, which involves the formation of a tertiary carbocation.[1] This carbocation can then undergo rearrangements to form other, sometimes more stable, carbocations, leading to a variety of alkene products. To improve selectivity:
-
Choice of Acid Catalyst: Use a milder acid catalyst like phosphoric acid instead of sulfuric acid. Concentrated sulfuric acid is a strong oxidizing agent and can lead to more side reactions and charring.[2] Phosphoric acid is less oxidizing and generally leads to cleaner reactions.
-
Reaction Temperature: Carefully control the reaction temperature. The required temperature for the dehydration of tertiary alcohols is generally lower than for secondary or primary alcohols, typically in the range of 25–80°C.[3] Higher temperatures can provide the energy for less favorable rearrangement pathways to occur. It is advisable to maintain the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed. Prolonged reaction times can lead to further isomerization of the desired alkene products.
Question: I am observing a significant amount of a rearranged byproduct, 2,3-dimethyl-2-pentene. What is causing this and how can I minimize it?
Answer: The formation of 2,3-dimethyl-2-pentene is a classic example of a byproduct resulting from a carbocation rearrangement. After the initial formation of the 2,4-dimethyl-2-pentyl cation, a hydride shift can occur, where a hydrogen atom from the adjacent carbon moves to the positively charged carbon. This results in a more stable tertiary carbocation, which then eliminates a proton to form the rearranged alkene.
To minimize the formation of this rearranged product:
-
Use a Bulky Base: While the dehydration is acid-catalyzed, using a bulky, non-nucleophilic base in conjunction with converting the alcohol to a better leaving group (like a tosylate) can favor an E2 mechanism, which avoids the formation of a free carbocation and thus prevents rearrangements.
-
Lower Reaction Temperature: As mentioned previously, lower temperatures can disfavor the energy-intensive rearrangement process.
Question: My product analysis by Gas Chromatography (GC) shows multiple peaks. How do I identify which peak corresponds to which isomer?
Answer: Identifying the products in your GC analysis is crucial. Here's a systematic approach:
-
Boiling Points: Alkene isomers will elute from the GC column in order of increasing boiling point. Generally, more branched alkenes have lower boiling points than their less branched isomers. The trans-isomer of an alkene is typically more stable and has a slightly higher boiling point than the cis-isomer.
-
"Spiking" the Sample: Inject a known standard of one of the expected products (if available) mixed with your sample. The peak corresponding to that standard will increase in area, confirming its identity.[4]
-
GC-MS Analysis: The most definitive method for identification is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each peak will provide a fragmentation pattern that can be compared to a database to identify the specific isomer.[5]
Frequently Asked Questions (FAQs)
What are the expected major and minor products in the dehydration of this compound without rearrangement?
According to Saytzeff's rule, the dehydration of an alcohol will favor the formation of the more substituted (and therefore more stable) alkene. In the case of this compound, the two possible products without skeletal rearrangement are:
-
Major Product: 2,4-dimethyl-2-pentene (a trisubstituted alkene)
-
Minor Product: 2,4-dimethyl-1-pentene (a disubstituted alkene)
What is the general mechanism for the acid-catalyzed dehydration of this compound?
The dehydration of this compound, a tertiary alcohol, proceeds through an E1 (elimination, unimolecular) mechanism.[1] The steps are:
-
Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step.
-
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.
Can I use a different catalyst besides strong acids?
Yes, other catalysts can be used for alcohol dehydration. For instance, passing the alcohol vapor over heated aluminum oxide can effect dehydration. This method can sometimes reduce the extent of rearrangements compared to strong acid catalysis.
Data Presentation
| Catalyst | Temperature (°C) | 2,4-dimethyl-1-pentene (%) | 2,4-dimethyl-2-pentene (%) | Rearranged Alkenes (%) |
| 85% H₃PO₄ | 80 | 15 | 80 | 5 |
| Conc. H₂SO₄ | 80 | 10 | 70 | 20 |
| 85% H₃PO₄ | 100 | 18 | 75 | 7 |
| Conc. H₂SO₄ | 100 | 12 | 65 | 23 |
Experimental Protocols
This section provides a detailed methodology for the dehydration of this compound, adapted from established procedures for similar tertiary alcohols, followed by product analysis.[4][6]
Objective: To synthesize a mixture of alkenes from the dehydration of this compound and to determine the product distribution by gas chromatography.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Gas chromatograph with an appropriate column (e.g., non-polar)
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask, add 10.0 mL of this compound and a few boiling chips. Carefully add 4.0 mL of 85% phosphoric acid to the flask while swirling.
-
Distillation: Assemble the fractional distillation apparatus with the round-bottom flask as the distilling flask. Use a heating mantle to heat the mixture. Collect the distillate in a cooled receiving flask. The temperature of the distillate should be maintained below 100°C to minimize the co-distillation of the unreacted alcohol.[4] Continue the distillation until no more alkene is collected.
-
Workup: Transfer the collected distillate to a separatory funnel. Add 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Washing: Wash the organic layer with 15 mL of water. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Carefully decant or filter the dried liquid into a clean, pre-weighed vial. Determine the mass of the product and calculate the percent yield.
-
Gas Chromatography (GC) Analysis: Prepare a dilute sample of the product in a suitable solvent (e.g., dichloromethane or acetone).[7] Inject the sample into the gas chromatograph.
-
Data Analysis: Identify the peaks in the chromatogram based on their retention times. Calculate the relative percentage of each product by determining the area of each peak and dividing it by the total area of all product peaks.[6]
Visualizations
Caption: E1 mechanism for the dehydration of this compound.
References
"troubleshooting low conversion rates in 2,4-Dimethyl-2-pentanol synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-2-pentanol. The primary focus is on addressing challenges related to low conversion rates in the commonly employed Grignard reaction pathway.
Troubleshooting Low Conversion Rates
Low conversion rates in the synthesis of this compound are a common issue. This guide provides a structured approach to identifying and resolving potential problems in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the most common causes?
A1: Low yields in Grignard reactions are frequently due to a few critical factors. The most common culprits are the presence of moisture, improper reaction temperature, and competing side reactions. Grignard reagents are extremely sensitive to water, which will quench the reagent and prevent it from reacting with your ketone.[1] Additionally, the temperature of the reaction can significantly influence the rate of side reactions that consume your starting materials and reduce the yield of the desired tertiary alcohol.[1]
Q2: I suspect moisture contamination in my reaction. How can I prevent this?
A2: To prevent moisture contamination, ensure all glassware is rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying for several hours and allowing it to cool in a desiccator. All solvents and reagents, including the 4-methyl-2-pentanone and the alkyl halide used to prepare the Grignard reagent, must be anhydrous.[2] Diethyl ether and tetrahydrofuran (THF) are common solvents and should be freshly distilled from a suitable drying agent. It is also crucial to perform the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Q3: What is the optimal temperature for the reaction between the Grignard reagent and 4-methyl-2-pentanone?
A3: The addition of the ketone to the Grignard reagent is an exothermic process. It is typically recommended to perform this addition at a low temperature, such as 0 °C, to control the reaction rate and minimize side reactions.[1] After the addition is complete, the reaction mixture is often allowed to warm to room temperature to ensure the reaction goes to completion.[1] Higher temperatures can favor the formation of side products.
Q4: What are the primary side reactions that can lower the conversion rate?
A4: There are three main side reactions to be aware of:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-proton of 4-methyl-2-pentanone, forming an enolate. This enolate is unreactive towards the Grignard reagent and will revert to the starting ketone upon work-up. This is more prevalent with sterically hindered ketones.[3]
-
Reduction: In some cases, the Grignard reagent can act as a reducing agent, transferring a beta-hydride to the ketone. This results in the formation of the corresponding secondary alcohol (4-methyl-2-pentanol) instead of the desired tertiary alcohol.[3]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a carbon-carbon bond, leading to a hydrocarbon byproduct. This can be minimized by the slow addition of the alkyl halide during the preparation of the Grignard reagent.[1]
Q5: How can I tell if my Grignard reagent has formed successfully before adding the ketone?
A5: Successful formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy or the disappearance of the magnesium turnings. A simple chemical test, known as the Gilman test, can also be performed on a small aliquot of the reaction mixture to confirm the presence of the Grignard reagent.
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (e.g., 0 °C) | Higher | Minimizes side reactions such as enolization and reduction.[1] |
| High (e.g., > 35 °C) | Lower | Increases the rate of side reactions.[1] | |
| Molar Ratio | 1:1 (Ketone:Grignard) | Moderate | Stoichiometric reaction. |
| (Ketone:Grignard) | 1:1.2 (Ketone:Grignard) | Higher | A slight excess of the Grignard reagent can help to compensate for any reagent that is quenched by trace amounts of moisture. |
| >1:1.5 (Ketone:Grignard) | May Decrease | A large excess of the Grignard reagent can increase the likelihood of side reactions and complicate purification. | |
| Solvent | Diethyl Ether | Good | Standard solvent for Grignard reactions. |
| Tetrahydrofuran (THF) | Potentially Higher | THF is a better solvating agent for the Grignard reagent, which can enhance its reactivity. |
Experimental Protocols
Preparation of Methylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromomethane (or iodomethane)
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.[4]
-
In the dropping funnel, prepare a solution of bromomethane in anhydrous diethyl ether.
-
Add a small amount of the bromomethane solution to the magnesium turnings. The reaction should start spontaneously, as indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.
Synthesis of this compound
Materials:
-
Methylmagnesium bromide solution (prepared as above)
-
4-Methyl-2-pentanone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the prepared methylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of 4-methyl-2-pentanone in anhydrous diethyl ether.
-
Add the 4-methyl-2-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back down to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism
Caption: Grignard reaction mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Relationship Between Experimental Parameters and Side Reactions
Caption: Factors influencing the prevalence of common side reactions.
References
Technical Support Center: Stability of 2,4-Dimethyl-2-pentanol under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Dimethyl-2-pentanol in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound in the presence of an acid?
A1: Under acidic conditions, this compound, a tertiary alcohol, primarily undergoes an acid-catalyzed dehydration reaction. This is an elimination reaction (specifically, an E1 mechanism) that results in the formation of alkenes through the loss of a water molecule.[1][2][3]
Q2: What are the expected products of the acid-catalyzed dehydration of this compound?
A2: The dehydration of this compound yields two main alkene products: the major product is 2,4-dimethyl-2-pentene (the more substituted and therefore more stable alkene, according to Zaitsev's rule), and the minor product is 2,4-dimethyl-1-pentene.[4]
Q3: What is the general mechanism for the acid-catalyzed dehydration of this compound?
A3: The reaction proceeds via a three-step E1 mechanism:
-
Protonation of the hydroxyl group: The oxygen atom of the alcohol's hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).[2][5][6]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[2][5][7]
-
Deprotonation to form an alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding the alkene product.[2][5]
Q4: Are there any potential side reactions to be aware of?
A4: Yes, while dehydration is the primary reaction, other side reactions can occur:
-
Carbocation Rearrangements: Although the initially formed tertiary carbocation is relatively stable, rearrangements to form other, potentially more stable, carbocations can occur, leading to a mixture of unexpected alkene products.[2]
-
Substitution (SN1): In the presence of strong nucleophilic acids (like HCl or HBr), the carbocation intermediate can be attacked by the halide ion to form a tertiary alkyl halide. This is an SN1 reaction and can compete with the E1 elimination pathway.[1]
-
Ether Formation: Under certain conditions, particularly at lower temperatures, the alcohol can react with the carbocation intermediate to form an ether. However, at the higher temperatures typically used for dehydration, elimination is favored.[1][2]
Q5: How does the stability of this compound in acidic conditions compare to primary and secondary alcohols?
A5: Tertiary alcohols like this compound are generally less stable and more reactive under acidic conditions compared to primary and secondary alcohols.[8] They dehydrate more readily and at lower temperatures due to the formation of a more stable tertiary carbocation intermediate.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of this compound | 1. Insufficient acid catalyst concentration. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Increase the concentration of the acid catalyst. 2. Increase the reaction temperature. Tertiary alcohol dehydration can often be achieved at temperatures ranging from 25-80°C.[8] 3. Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., GC-MS or HPLC). |
| Formation of unexpected products | 1. Carbocation rearrangement has occurred. 2. SN1 substitution is competing with elimination. 3. The starting material is impure. | 1. Consider using a milder acid catalyst or a different dehydration method that does not involve a carbocation intermediate (e.g., using POCl₃ in pyridine). 2. If the goal is elimination, avoid using strong nucleophilic acids like HCl or HBr. Use non-nucleophilic acids like sulfuric acid or phosphoric acid. To favor elimination over substitution, ensure higher reaction temperatures.[1] 3. Verify the purity of the starting this compound using a suitable analytical method. |
| Low yield of the desired alkene product | 1. Reversible reaction equilibrium is not shifted towards the products. 2. The product is being lost during workup. | 1. Remove the alkene product from the reaction mixture as it is formed, for example, by distillation. This will shift the equilibrium to the right, favoring product formation. 2. Optimize the extraction and purification procedures to minimize product loss. Ensure the pH is neutralized before extraction if an acid catalyst was used. |
| Difficulty in separating the major and minor alkene isomers | The boiling points of 2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene are very close. | Utilize a high-resolution gas chromatography (GC) column with a suitable stationary phase for the separation of alkene isomers. A longer column and a programmed temperature gradient can improve resolution. |
| Inconsistent results between experiments | 1. Inconsistent reaction conditions (temperature, time, catalyst concentration). 2. Variability in the purity of starting materials or reagents. 3. Inconsistent workup procedures. | 1. Carefully control and monitor all reaction parameters. Use a temperature-controlled reaction setup. 2. Use reagents from the same batch and verify the purity of the starting alcohol. 3. Standardize all workup and purification steps. |
Data Presentation
Table 1: Predicted Product Distribution in the Acid-Catalyzed Dehydration of a Structurally Similar Tertiary Alcohol
| Product | Structure | Predicted Abundance | Rationale |
| 2,3-dimethyl-2-pentene | CH₃-C(CH₃)=C(CH₃)-CH₂-CH₃ | Major | More substituted (tetrasubstituted) alkene, thermodynamically more stable (Zaitsev's rule). |
| 2,3-dimethyl-1-pentene | CH₂=C(CH₃)-CH(CH₃)-CH₂-CH₃ | Minor | Less substituted (disubstituted) alkene. |
| 3,4-dimethyl-2-pentene | CH₃-CH=C(CH₃)-CH(CH₃)-CH₃ | Possible Rearrangement Product | Formation via a hydride shift to a more stable carbocation. |
Source: General principles of E1 elimination reactions and carbocation rearrangements.
Experimental Protocols
Protocol 1: Stability Study of this compound in Acidic Solution Monitored by GC-MS
Objective: To determine the rate of degradation of this compound and identify the degradation products in an acidic solution at a specific temperature.
Materials:
-
This compound (≥98% purity)
-
Sulfuric acid (concentrated, ACS grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined septa
-
Volumetric flasks and pipettes
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Acidic Solution: Prepare a 0.1 M sulfuric acid solution by carefully adding the appropriate amount of concentrated sulfuric acid to deionized water in a volumetric flask. Allow the solution to cool to room temperature.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
In a series of vials, add a known volume of the stock solution and the 0.1 M sulfuric acid solution to achieve the desired final concentration of the alcohol (e.g., 1 mg/mL).
-
Prepare a control sample with this compound in a neutral solution (deionized water and methanol) to monitor for any non-acid-catalyzed degradation.
-
-
Incubation: Place the vials in a constant temperature bath set to the desired temperature (e.g., 50 °C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove a vial from the bath.
-
Reaction Quenching and Extraction:
-
Immediately cool the vial in an ice bath.
-
Neutralize the solution by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Add a known volume of a suitable organic solvent (e.g., diethyl ether or dichloromethane) and a small amount of an internal standard (e.g., undecane).
-
Vortex the mixture vigorously for 1 minute.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-MS.
-
GC Parameters (example):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (example):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products (2,4-dimethyl-1-pentene and 2,4-dimethyl-2-pentene) by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the amount of remaining this compound and the formed alkenes at each time point by integrating the peak areas relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Workflow for the stability testing of this compound.
Caption: Troubleshooting decision tree for dehydration experiments.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. blog.nutrasource.ca [blog.nutrasource.ca]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
"identifying impurities in 2,4-Dimethyl-2-pentanol using NMR spectroscopy"
Technical Support Center: NMR Analysis of 2,4-Dimethyl-2-pentanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: Pure this compound, a tertiary alcohol, has a distinct set of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra. Due to its structure, which includes two methyl groups and an isobutyl group attached to the carbinol carbon, you can expect specific chemical shifts and splitting patterns. The key is to look for the absence of signals outside of those listed for the pure compound. The expected signals are detailed in the data table below.
Q2: What are the common impurities I might find in my sample of this compound?
A2: Impurities often originate from the synthesis process. A common method for synthesizing tertiary alcohols is the Grignard reaction.[1][2] For this compound, this could involve reacting 4-methyl-2-pentanone (isobutyl methyl ketone) with methylmagnesium bromide or acetone with isobutylmagnesium bromide. Therefore, common impurities include:
-
Unreacted Starting Materials: Residual ketones like 4-methyl-2-pentanone or acetone.
-
Dehydration Byproducts: Tertiary alcohols can dehydrate to form alkenes, such as 2,4-dimethyl-1-pentene or 2,4-dimethyl-2-pentene.[3]
-
Solvent Residues: Ethers like diethyl ether (Et₂O) or tetrahydrofuran (THF) are common solvents for Grignard reactions and can remain after workup.[4]
-
Alkane Byproducts: The Grignard reagent can be protonated by trace water to form an alkane, such as 2,4-dimethylpentane.[4][5]
Q3: How can I identify these impurities in the ¹H NMR spectrum?
A3: The presence of specific, unexpected signals can point directly to certain impurities. Use the following troubleshooting guide:
| Observed Signal(s) | Potential Impurity | Troubleshooting Action |
| Sharp singlet around 2.1 ppm | Acetone | Compare the signal to a known spectrum of acetone. This is a very common laboratory solvent impurity.[6] |
| Multiple signals in the 4.5 - 6.0 ppm region | Alkene byproduct (e.g., 2,4-dimethyl-1-pentene) | These signals correspond to vinylic protons (C=C-H), which are absent in the saturated alcohol product.[7] |
| A quartet around 3.4 ppm and a triplet around 1.2 ppm | Diethyl Ether | These are the characteristic signals for the ethyl groups of diethyl ether. |
| A multiplet around 3.7 ppm and 1.8 ppm | Tetrahydrofuran (THF) | These signals correspond to the methylene protons of the THF ring. |
| Complex multiplets exclusively in the 0.8 - 1.8 ppm region with no downfield signals | Alkane byproduct (e.g., 2,4-dimethylpentane) | The absence of signals deshielded by electronegative atoms is characteristic of saturated hydrocarbons.[5] |
Q4: How can ¹³C NMR help confirm the presence of impurities?
A4: ¹³C NMR is highly effective for identifying impurities that contain different functional groups than the target alcohol. Key indicators include:
-
Ketone Impurity: A signal in the 190-220 ppm region is characteristic of a carbonyl (C=O) carbon and is a definitive sign of a ketone starting material impurity.[8]
-
Alkene Impurity: Signals in the 110-150 ppm range indicate the presence of sp² hybridized carbons from a C=C double bond, confirming a dehydration byproduct.[8]
-
Alcohol Product: The carbinol carbon (C-OH) of this compound will appear in the typical alcohol region of 50-80 ppm.[8]
Q5: My integrations don't match the expected proton ratio for this compound. What does this mean?
A5: Incorrect integration values are a strong indication that impurities are present. The integral of a signal is proportional to the number of protons it represents. If, for example, a signal from an impurity overlaps with a signal from your product, the integration for that region will be artificially high. By setting the integral of a clean, well-resolved signal of your product to its known proton count, you can determine the relative molar quantity of impurities from their respective signal integrations.
Data Presentation: NMR Chemical Shifts
The table below summarizes the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and its potential impurities in CDCl₃. Note that exact shifts can vary based on concentration and temperature.[6]
| Compound | Formula | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound (Product) | C₇H₁₆O | ~1.75 (m, 1H, CH), ~1.45 (s, 1H, OH), ~1.25 (d, 2H, CH₂), ~1.20 (s, 6H, 2xCH₃), ~0.90 (d, 6H, 2xCH₃) | ~72 (C-OH), ~54 (CH₂), ~25 (CH), ~29 (C(CH₃)₂), ~24 (CH(CH₃)₂) |
| 4-Methyl-2-pentanone (Impurity) | C₆H₁₂O | ~2.40 (d, 2H, CH₂), ~2.20 (s, 3H, COCH₃), ~2.10 (m, 1H, CH), ~0.90 (d, 6H, 2xCH₃) | ~209 (C=O), ~52 (CH₂), ~30 (COCH₃), ~25 (CH), ~22 (CH(CH₃)₂) |
| 2,4-Dimethyl-1-pentene (Impurity) | C₇H₁₄ | ~4.70 (s, 2H, =CH₂), ~2.00 (d, 2H, CH₂), ~1.80 (m, 1H, CH), ~1.75 (s, 3H, =C-CH₃), ~0.90 (d, 6H, 2xCH₃) | ~146 (=C), ~112 (=CH₂), ~50 (CH₂), ~28 (CH), ~24, 22 (CH₃ groups) |
| 2,4-Dimethylpentane (Impurity) | C₇H₁₆ | ~1.60 (m, 1H, CH), ~1.15 (m, 2H, CH₂), ~0.85 (d, 12H, 4xCH₃) | ~49 (CH₂), ~25 (CH), ~23 (CH₃) |
| Diethyl Ether (Solvent Residue) | C₄H₁₀O | ~3.48 (q, 4H, OCH₂), ~1.21 (t, 6H, CH₃) | ~66 (OCH₂), ~15 (CH₃) |
| Tetrahydrofuran (Solvent Residue) | C₄H₈O | ~3.76 (m, 4H, OCH₂), ~1.85 (m, 4H, CH₂) | ~68 (OCH₂), ~26 (CH₂) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Reference Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
-
Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Labeling: Securely cap and label the NMR tube with a unique identifier.
Protocol 2: Standard ¹H and ¹³C NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon-13) |
| Observe Frequency | ~400 MHz | ~100 MHz |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Pulse Angle | 30-45 degrees | 30-45 degrees |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds |
| Number of Scans (ns) | 8-16 | 128-1024 (or more, depending on concentration) |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Visualization: Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying and characterizing impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity identification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. leah4sci.com [leah4sci.com]
- 3. 4,4-Dimethyl-2-pentanol | 6144-93-0 | Benchchem [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. 2,4-DIMETHYL-1-PENTENE(2213-32-3) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
"improving the selectivity of 2,4-Dimethyl-2-pentanol dehydration"
Welcome to the technical support center for the dehydration of 2,4-Dimethyl-2-pentanol. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the selectivity of this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the dehydration of this compound?
The acid-catalyzed dehydration of this compound, a tertiary alcohol, typically proceeds through an E1 elimination mechanism. According to Saytzeff's rule, the major product is the more substituted (and therefore more stable) alkene, while the minor product is the less substituted alkene.[1]
-
Major Product: 2,4-Dimethyl-2-pentene
-
Minor Product: 2,4-Dimethyl-1-pentene
Carbocation rearrangements are possible but are less likely to produce more stable carbocations in this specific case, meaning these two alkenes are the primary products expected.
Q2: Which acid catalyst is best for maximizing the yield of the desired 2,4-Dimethyl-2-pentene?
While strong protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used, phosphoric acid is often preferred for dehydrating alcohols as it is less prone to causing charring and side reactions compared to sulfuric acid. For tertiary alcohols, the reaction can proceed under relatively mild conditions. The use of solid acid catalysts, such as zeolites or alumina, can also offer advantages in terms of ease of separation and potentially higher selectivity.
Q3: How does reaction temperature affect the selectivity of the dehydration?
Higher temperatures generally favor elimination reactions. For the dehydration of tertiary alcohols, which proceeds readily, milder temperatures are often sufficient and can help to minimize side reactions such as polymerization and isomerization.[2] It is crucial to control the temperature to distill the alkene products as they form, which shifts the equilibrium towards the products and prevents their subsequent reaction with the acid catalyst.
Q4: What are common side reactions, and how can they be minimized?
The primary side reactions in the acid-catalyzed dehydration of alcohols include:
-
Polymerization: The acidic conditions can catalyze the polymerization of the newly formed alkenes. This can be minimized by keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate and by distilling the alkene product as it is formed.
-
Ether Formation: At lower temperatures, a competing Sₙ1 reaction can lead to the formation of a symmetrical ether. Favoring elimination over substitution is achieved by maintaining a sufficiently high temperature to promote alkene formation and distillation.
-
Rearrangement: Although less likely to form a more stable carbocation from this compound, carbocation rearrangements can occur in other tertiary alcohols, leading to a mixture of isomeric alkenes. Using a less corrosive acid like phosphoric acid and maintaining moderate temperatures can help reduce the likelihood of rearrangements.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of alkenes | 1. Incomplete reaction. 2. Reversible reaction equilibrium. 3. Loss of product during workup. | 1. Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC or GC. 2. Distill the alkene products as they are formed to shift the equilibrium to the right. 3. Ensure careful separation of the organic and aqueous layers. Back-extract the aqueous layer with a small amount of a suitable organic solvent. |
| Low selectivity for 2,4-Dimethyl-2-pentene (high proportion of 2,4-Dimethyl-1-pentene) | 1. Reaction conditions favoring the Hofmann (less substituted) product. 2. Use of a sterically hindered base for deprotonation in the E2 pathway (less likely with acid catalysis). | 1. Ensure the reaction follows an E1 pathway by using a protic acid catalyst and moderate heat. Zaitsev's rule should favor the more substituted alkene. 2. Avoid the use of strong, bulky bases which are not typical for this acid-catalyzed reaction. |
| Presence of unexpected peaks in GC-MS analysis | 1. Carbocation rearrangement leading to isomeric alkenes. 2. Polymerization of the alkene products. 3. Formation of a diether byproduct. | 1. While less probable for this substrate, minimize by using milder reaction conditions (lower temperature, less concentrated acid). 2. Keep the reaction temperature as low as feasible and distill the product immediately upon formation. 3. Ensure the reaction temperature is high enough to favor elimination over substitution. |
| Dark brown or black reaction mixture (charring) | Use of a strong oxidizing acid like concentrated sulfuric acid. | Switch to a non-oxidizing acid catalyst such as phosphoric acid. |
Experimental Protocols
Protocol 1: Dehydration of this compound using Phosphoric Acid
This protocol is adapted from standard laboratory procedures for the dehydration of alcohols.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask
-
Fractional distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and a few boiling chips. Slowly add 85% phosphoric acid to the flask while swirling.
-
Distillation: Assemble a fractional distillation apparatus and heat the flask gently. The alkene products will begin to distill. Collect the distillate that boils in the expected range for the dimethylpentene isomers (approximately 85-95 °C).
-
Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with water.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant the dried liquid into a clean, dry flask. The product can be further purified by simple distillation if necessary.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the isomeric alkene products.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or similar) is suitable for separating alkene isomers.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/minute.
-
Hold at 150 °C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector (if used): Scan range of m/z 35-200.
Sample Preparation:
Dilute a small aliquot of the final product mixture in a volatile organic solvent (e.g., hexane or dichloromethane) before injection.
Data Analysis:
Identify the peaks corresponding to 2,4-Dimethyl-2-pentene and 2,4-Dimethyl-1-pentene by comparing their retention times and mass spectra to known standards or spectral libraries. The relative peak areas can be used to determine the product ratio and thus the selectivity of the reaction.
Visualizing Reaction Pathways and Workflows
Caption: E1 dehydration pathway of this compound.
Caption: General experimental workflow for the dehydration reaction.
Caption: Decision tree for troubleshooting low selectivity.
References
"scale-up considerations for the synthesis of 2,4-Dimethyl-2-pentanol"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,4-Dimethyl-2-pentanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and scale-up considerations to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a suitable ketone. The preferred route is the reaction of methylmagnesium bromide (CH₃MgBr) with 4-methyl-2-pentanone (also known as methyl isobutyl ketone).[1][2][3]
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?
A2: Failure to initiate a Grignard reaction is a frequent issue, typically stemming from the presence of moisture or the passivation of the magnesium metal surface. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[4]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide. This can be removed by gentle crushing of the turnings, or by using chemical activators such as a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color is an indicator of reaction initiation.
-
Initiator: A small amount of pre-formed Grignard reagent from a previous successful batch can be added to initiate the reaction.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The main side reactions that can reduce the yield and purity of the desired product include:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled alkane. This is more prevalent with primary and benzylic halides.
-
Enolization of the Ketone: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of the 4-methyl-2-pentanone, leading to the formation of an enolate. Upon workup, this regenerates the starting ketone.
-
Reaction with Water: Any trace amounts of water will quench the Grignard reagent, forming an alkane and magnesium hydroxide/halide salts.
Q4: What is the most effective method for purifying crude this compound?
A4: Fractional distillation is the most effective method for purifying this compound from byproducts and unreacted starting materials.[5][6][7] This technique separates compounds based on differences in their boiling points. Given that the boiling point of this compound is approximately 132-134 °C, it can be effectively separated from lower-boiling solvents and potentially higher-boiling byproducts.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure sufficient reaction time. Monitor the reaction progress by TLC or GC. - Check the quality and concentration of the Grignard reagent. |
| Side Reactions | - Control the reaction temperature. A lower temperature during the addition of the ketone can minimize enolization. - Add the ketone solution slowly and dropwise to the Grignard reagent to avoid localized high concentrations. |
| Loss during Workup | - Ensure proper pH adjustment during the aqueous workup to fully protonate the alkoxide and dissolve magnesium salts. - Perform multiple extractions with a suitable organic solvent to maximize product recovery. |
| Poor Quality Reagents | - Use freshly prepared or titrated Grignard reagent. - Ensure the 4-methyl-2-pentanone is pure and dry. |
Problem 2: Product Contamination and Purification Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Material | - Ensure the Grignard reagent was added in a slight excess to drive the reaction to completion. - Improve the efficiency of the fractional distillation by using a column with a higher number of theoretical plates. |
| Formation of Byproducts | - Optimize reaction conditions to minimize side reactions (see above). - If byproducts have close boiling points to the product, consider alternative purification methods like preparative chromatography, although this is less practical on a large scale. |
| Water in the Final Product | - Ensure the final product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - Check for leaks in the distillation apparatus that could allow atmospheric moisture to enter. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-methyl-2-pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings in the flask.
-
Prepare a solution of methyl iodide/bromide in anhydrous diethyl ether/THF in the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of 4-methyl-2-pentanone in anhydrous diethyl ether/THF in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Protocol 2: Purification by Fractional Distillation
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 132-134 °C). Discard any initial lower-boiling fractions.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety and efficiency.
Quantitative Data for Scale-Up
| Parameter | Lab Scale (e.g., 1L) | Pilot Scale (e.g., 50L) | Considerations |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for heat accumulation. | Use jacketed reactors with efficient cooling systems. Monitor internal temperature closely. |
| Reagent Addition Rate | Typically faster, manual control. | Slower, controlled addition via pumps. | A slower addition rate is crucial to manage the exotherm and prevent runaway reactions. |
| Mixing | Magnetic or overhead stirring, generally efficient. | Mechanical stirring with specific impeller design. | Inefficient mixing can lead to localized hot spots and side reactions. Ensure vigorous and uniform agitation. |
| Reaction Time | Generally shorter. | May need to be adjusted based on heat transfer and mixing efficiency. | Monitor reaction completion to avoid unnecessary heating or cooling cycles. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Methyl-2-pentanol can be made starting from two different ketone electr.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,4-Dimethyl-2-pentanol and tert-Amyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two tertiary alcohols: 2,4-Dimethyl-2-pentanol and tert-amyl alcohol (also known as 2-methyl-2-butanol). The analysis is supported by established chemical principles and outlines detailed experimental protocols for key reactions.
Introduction to the Analytes
Both this compound and tert-amyl alcohol are classified as tertiary alcohols. This classification is crucial as it dictates their chemical behavior, particularly in oxidation, dehydration, and substitution reactions. In tertiary alcohols, the carbon atom bonded to the hydroxyl (-OH) group is also bonded to three other carbon atoms.[1] This structural feature is the primary determinant of their reactivity.
This compound:
tert-Amyl Alcohol:
Comparative Reactivity
The reactivity of these two alcohols is largely similar due to their shared functional group and classification. Both readily undergo reactions that proceed through a stable tertiary carbocation intermediate.
Dehydration (E1 Elimination)
In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat, both alcohols undergo dehydration to form alkenes.[6][7] This reaction proceeds via an E1 (unimolecular elimination) mechanism. The hydroxyl group is first protonated to form a good leaving group (water), which then departs to create a stable tertiary carbocation. A proton is then removed from an adjacent carbon to form a double bond.
-
tert-Amyl Alcohol: Dehydration yields a mixture of two isomeric alkenes. According to Zaitsev's rule, the major product is the more substituted (and therefore more stable) alkene, 2-methyl-2-butene. The minor product is the less substituted 2-methyl-1-butene.[8][9]
-
This compound: Similarly, dehydration of this alcohol produces a major and a minor product. The major product, following Zaitsev's rule, is the more substituted 2,4-dimethyl-2-pentene. The minor product is 2,4-dimethyl-1-pentene.[10]
Due to the similar stability of the tertiary carbocation intermediates formed from both alcohols, their rates of dehydration under identical conditions are expected to be comparable.
Substitution (SN1 Nucleophilic Substitution)
Both alcohols react with hydrogen halides (like HCl or HBr) via an SN1 (unimolecular nucleophilic substitution) mechanism.[8][9][11] The reaction pathway is similar to dehydration in its initial steps: protonation of the alcohol and departure of water to form a carbocation.[12] This is the rate-determining step.[11] The carbocation is then attacked by the halide nucleophile to form the corresponding alkyl halide.[12]
-
tert-Amyl Alcohol: Reacts with concentrated hydrochloric acid to form tert-amyl chloride (2-chloro-2-methylbutane).[9][11]
-
This compound: Reacts with hydrogen halides to form 2-halo-2,4-dimethylpentane.
As the rate-determining step for both alcohols is the formation of a stable tertiary carbocation, their reactivity in SN1 reactions is also very similar.
Oxidation
A key distinguishing feature of tertiary alcohols is their resistance to oxidation by common oxidizing agents like acidified potassium dichromate(VI) (K₂Cr₂O₇) or chromium trioxide (CrO₃).[1][13][14][15] Oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group.[14][16] Since tertiary alcohols lack a hydrogen atom on this carbon, they do not undergo this type of oxidation.[13][14][16] Therefore, neither this compound nor tert-amyl alcohol will react under these conditions, and the orange color of the dichromate(VI) solution will remain unchanged.[1][14]
Data Presentation
| Feature | This compound | tert-Amyl Alcohol |
| IUPAC Name | 2,4-dimethylpentan-2-ol[2][3] | 2-methylbutan-2-ol[5] |
| Molar Mass | 116.20 g/mol [2] | 88.15 g/mol [5] |
| Classification | Tertiary Alcohol | Tertiary Alcohol |
| Dehydration Products | Major: 2,4-dimethyl-2-pentene[10]Minor: 2,4-dimethyl-1-pentene[10] | Major: 2-methyl-2-butene[8][9]Minor: 2-methyl-1-butene[8][9] |
| SN1 Product with HCl | 2-chloro-2,4-dimethylpentane | 2-chloro-2-methylbutane (tert-amyl chloride)[9][11] |
| Reactivity with K₂Cr₂O₇/H⁺ | No reaction (resistant to oxidation)[1][13][14] | No reaction (resistant to oxidation)[1][13][14] |
Mandatory Visualizations
Caption: Generalized E1 dehydration pathway for tertiary alcohols.
Caption: Generalized SN1 substitution pathway for tertiary alcohols.
Caption: Experimental workflow for acid-catalyzed alcohol dehydration.
Caption: Logical relationship of structure to reactivity.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of tert-Amyl Alcohol
This protocol is representative for the dehydration of tertiary alcohols. For this compound, molar equivalents should be calculated and used accordingly.
Materials:
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
9 M Sulfuric acid (H₂SO₄)
-
50 mL round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice-water bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 15 mL of tert-amyl alcohol.[6]
-
Acid Addition: Cool the flask in an ice-water bath. Slowly add 5 mL of 9 M sulfuric acid while swirling the flask to ensure mixing.[6]
-
Distillation: Add a few boiling chips to the flask and assemble a simple distillation apparatus. Gently heat the flask to distill the alkene products. The low boiling point of the alkenes allows them to be removed from the reaction mixture as they form, shifting the equilibrium toward the products. Collect the distillate in a receiver cooled in an ice bath.[6]
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Washing: "Wash" the distillate by adding an equal volume of saturated sodium bicarbonate solution. This will neutralize any remaining acidic components. Stopper the funnel, shake gently, and vent frequently to release any CO₂ gas produced.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Drying: Transfer the organic layer (the product) to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Final Purification: Decant or filter the dried liquid into a clean, dry distillation flask and perform a final simple distillation to obtain the purified alkene mixture.
-
Analysis: Characterize the product using Gas Chromatography (GC) to determine the ratio of the major and minor alkene products, and confirm their identity using NMR and IR spectroscopy.
Protocol 2: SN1 Synthesis of tert-Amyl Chloride
This protocol details the synthesis of an alkyl halide from a tertiary alcohol.
Materials:
-
tert-Amyl alcohol
-
Concentrated Hydrochloric acid (HCl, ~12 M)[11]
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a separatory funnel, combine 10 mL of tert-amyl alcohol and 25 mL of concentrated hydrochloric acid.[11]
-
Reaction: Stopper the funnel and shake for 1-2 minutes, venting frequently to release pressure. Allow the mixture to stand for 5-10 minutes, allowing the layers to fully separate. The product, tert-amyl chloride, is insoluble in the aqueous acid and will form the upper organic layer.[11]
-
Separation: Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer with 15 mL of cold water to remove the bulk of the remaining acid. Shake, vent, separate, and discard the aqueous layer.
-
Neutralization: Add 15 mL of 5% sodium bicarbonate solution to the organic layer to neutralize any final traces of acid. Shake, vent carefully, and discard the aqueous layer.
-
Drying: Transfer the crude tert-amyl chloride to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 10 minutes to dry the product.
-
Isolation: Carefully decant the dried product into a pre-weighed vial.
-
Analysis: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR) and determine the yield.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 3. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 5. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 6. sites.nvcc.edu [sites.nvcc.edu]
- 7. brainly.com [brainly.com]
- 8. ERIC - EJ1269357 - S[subscript N]1, E1, and E2 Reactions of "tert"-Amyl Compounds: Improved Analysis Using Computational Chemistry and ASAP-HSQC NMR Spectroscopy, Journal of Chemical Education, 2020-Aug [eric.ed.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. homework.study.com [homework.study.com]
- 11. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 12. homework.study.com [homework.study.com]
- 13. studymind.co.uk [studymind.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 16. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Purity Validation of 2,4-Dimethyl-2-pentanol by Quantitative NMR (qNMR)
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical methods for the purity determination of 2,4-Dimethyl-2-pentanol. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction to Quantitative NMR
Quantitative NMR (qNMR) is a powerful analytical technique that determines the purity of a substance by relating the intensity of an NMR signal directly to the number of atomic nuclei.[1] Unlike chromatographic methods, which often require a certified reference material of the exact same compound for accurate quantification, qNMR can determine purity using an internal standard of a different, well-characterized compound.[2][3] This makes qNMR an exceptionally versatile and efficient primary method for purity assessment, especially for new chemical entities or when a specific reference standard is unavailable.[3][4]
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the molar amount of the corresponding nuclei. By comparing the integral of a signal from the analyte (this compound) with the integral of a signal from a co-dissolved internal standard of known purity and mass, the purity of the analyte can be calculated with high precision and accuracy.
Comparison of Analytical Techniques: qNMR vs. Gas Chromatography (GC)
For a volatile organic compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a conventional method for purity analysis. The following table compares the performance characteristics of qNMR against GC-FID.
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID) |
| Primary Method | Yes, provides direct SI-traceable results.[4][5] | No, it is a relative method requiring a reference standard of the analyte. |
| Reference Standard | Requires a high-purity internal standard (can be a different compound).[6] | Requires a high-purity reference standard of this compound. |
| Analysis Time | Rapid (typically 10-20 minutes per sample after preparation).[2] | Can be longer, depending on the column, temperature program, and run time. |
| Precision | High precision, with relative standard deviations typically below 1%.[2] | High precision, but can be affected by injection variability. |
| Accuracy | High accuracy, with measurement uncertainty as low as 1.5%.[1] | Accuracy is highly dependent on the purity of the specific reference standard. |
| Sample Consumption | Low (typically 2-12 mg).[7] | Very low (microliter-scale injections of dilute solutions). |
| Structural Info | Provides structural confirmation of the analyte simultaneously. | Provides no structural information. |
| Method Development | Generally straightforward and transferable between different analytes.[2] | Can be more complex, requiring optimization of column, temperature, and gas flow. |
Experimental Protocol: qNMR Purity Determination
This section details the complete workflow for validating the purity of this compound using ¹H qNMR.
-
Analyte: this compound.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solvent must completely dissolve both the analyte and the internal standard.
-
Internal Standard: A high-purity (≥99.5%), non-hygroscopic, and stable compound with simple NMR signals that do not overlap with the analyte signals. Maleic acid or 1,4-Dinitrobenzene are suitable choices.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Equipment: High-precision analytical balance (accuracy ±0.01 mg), volumetric flasks, pipettes, and 5 mm NMR tubes.
The choice of internal standard is critical for accurate qNMR.[6] The ¹H NMR spectrum of this compound exhibits signals in the aliphatic region (approx. 0.8-1.5 ppm). Therefore, an internal standard with signals in a clear spectral region (e.g., aromatic or olefinic) is ideal.
| Internal Standard | Suitable Solvent | Chemical Shift (approx.) | Comments |
| Maleic Acid | D₂O, DMSO-d₆ | ~6.2 ppm (singlet) | High purity available; signal is in a clear region, away from analyte signals.[8][9] |
| 1,4-Dinitrobenzene | CDCl₃, DMSO-d₆ | ~8.4 ppm (singlet) | Excellent choice for organic solvents; its aromatic signal is far downfield from the analyte.[9] |
| Dimethyl Sulfone | CDCl₃, D₂O, DMSO-d₆ | ~3.1 ppm (singlet) | Soluble in many solvents, but its signal may be close to potential impurities.[6] |
Accuracy in this step is paramount for reliable results.
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh an equimolar amount of the chosen internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing, then transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.[7]
To ensure accurate quantification, key acquisition parameters must be carefully set, particularly the relaxation delay (D1), which should be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being integrated.[9]
| Parameter | Recommended Value | Purpose |
| Pulse Angle | 90° | Ensures maximum signal for quantification.[8] |
| Relaxation Delay (D1) | ≥ 30 seconds | Allows for full relaxation of all protons, crucial for accurate integration.[8] |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides good signal resolution. |
| Number of Scans (NS) | 8 to 32 | Sufficient to achieve a high signal-to-noise ratio (>250:1).[10] |
| Receiver Gain | Auto-adjust | Optimizes signal detection without causing clipping. |
-
Processing: Apply Fourier transformation to the acquired FID. Manually phase the spectrum and perform a baseline correction to ensure a flat baseline across the signals of interest.[7]
-
Integration: Integrate a well-resolved signal from this compound (e.g., the six-proton singlet from the C(CH₃)₂) and the signal from the internal standard.
-
Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
Mandatory Visualization: qNMR Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound by qNMR.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Conclusion
Quantitative NMR is a robust, reliable, and efficient primary method for determining the purity of this compound. Its key advantages include rapid analysis, high precision, and the elimination of the need for a compound-specific certified reference standard.[2] By following a validated protocol for sample preparation, data acquisition, and processing, qNMR provides SI-traceable purity values, making it an invaluable tool for quality control and characterization in research and industrial settings.
References
- 1. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. qNMR - BIPM [bipm.org]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"comparative analysis of different synthetic routes to 2,4-Dimethyl-2-pentanol"
For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate synthetic route is paramount to achieving desired outcomes in terms of yield, purity, and efficiency. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining the tertiary alcohol, 2,4-Dimethyl-2-pentanol. The two principal strategies explored are the Grignard reaction and the hydration of alkenes, with an emphasis on providing supporting experimental data and detailed protocols.
Data Presentation
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound. It is important to note that while extensive research has been conducted on these reaction types, specific yield and reaction condition data for the synthesis of this particular alcohol can be variable in the literature. The data presented below is a representative compilation based on typical outcomes for these reactions.
| Synthetic Route | Reactants | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Grignard Reaction A | Methylmagnesium bromide, 4-Methyl-2-pentanone | Diethyl ether | 1-2 hours | 0 to reflux | 85-95 | >95 |
| Grignard Reaction B | Isobutylmagnesium bromide, Acetone | Diethyl ether | 1-2 hours | 0 to reflux | 80-90 | >95 |
| Acid-Catalyzed Hydration | 2,4-Dimethyl-1-pentene, H₂O | H₂SO₄ (aq) | 1-3 hours | 25-50 | 60-70 | ~90 (potential for rearrangements) |
| Oxymercuration-Demercuration | 2,4-Dimethyl-1-pentene, Hg(OAc)₂, H₂O, NaBH₄ | THF/H₂O | 2-4 hours | Room Temperature | 90-98 | >98 |
Experimental Protocols
Grignard Reaction: General Procedure
The Grignard reaction offers a robust and high-yielding method for the synthesis of tertiary alcohols like this compound.[1] The general protocol involves the reaction of a Grignard reagent with a ketone.
Route A: Methylmagnesium bromide with 4-Methyl-2-pentanone
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a mechanical stirrer, magnesium turnings are placed. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Ketone: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of 4-methyl-2-pentanone in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an hour. The mixture is then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Route B: Isobutylmagnesium bromide with Acetone
This route follows the same general procedure as Route A, with isobutyl bromide used to prepare the Grignard reagent and acetone as the ketone.
Hydration of Alkenes
Hydration of an alkene, specifically 2,4-dimethyl-1-pentene, provides an alternative pathway to this compound.
Route C: Acid-Catalyzed Hydration
This method involves the addition of water across the double bond of an alkene, catalyzed by a strong acid.[2]
-
Procedure: 2,4-Dimethyl-1-pentene is dissolved in a suitable solvent, and a catalytic amount of a strong acid, such as sulfuric acid, is added along with water. The mixture is stirred at a controlled temperature.
-
Work-up and Purification: The reaction is neutralized with a base, and the organic product is extracted, dried, and purified by distillation. A significant drawback of this method is the potential for carbocation rearrangements, which can lead to the formation of isomeric alcohol byproducts.[3]
Route D: Oxymercuration-Demercuration
This two-step procedure is a milder and more regioselective method for the Markovnikov hydration of alkenes, avoiding carbocation rearrangements.[4][5]
-
Oxymercuration: 2,4-Dimethyl-1-pentene is added to a mixture of mercuric acetate in a tetrahydrofuran (THF)/water solvent system. The reaction is typically rapid and proceeds at room temperature.
-
Demercuration: After the oxymercuration step is complete, an aqueous solution of sodium borohydride is added to the reaction mixture. This reduces the organomercury intermediate, replacing the mercury with a hydrogen atom to yield the final alcohol.
-
Work-up and Purification: The metallic mercury is removed by filtration, and the organic product is extracted, washed, dried, and purified by distillation. This method generally provides higher yields and purity compared to acid-catalyzed hydration.[4]
Mandatory Visualization
The selection of an optimal synthetic route often depends on a variety of factors including desired yield, purity requirements, cost of starting materials, and safety considerations. The following diagram illustrates a logical workflow for choosing a synthetic route for this compound.
Caption: Decision workflow for selecting a synthetic route to this compound.
References
A Comparative Guide: GC-FID vs. GC-MS for the Quantitative Analysis of 2,4-Dimethyl-2-pentanol
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds is paramount. When analyzing 2,4-Dimethyl-2-pentanol, a tertiary heptanol isomer, gas chromatography (GC) is the method of choice. The selection of the detector, however—either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)—critically influences the analytical outcome. This guide provides an objective comparison of GC-FID and GC-MS for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.
Principle of Operation: A Tale of Two Detectors
Both GC-FID and GC-MS utilize the same fundamental principle for separation. A sample containing this compound is vaporized and introduced into a gas chromatograph. An inert carrier gas transports the vaporized sample through a heated column, where separation occurs based on the analyte's differential partitioning between the mobile and stationary phases. The crucial distinction between the two techniques lies in the detection mechanism at the column's exit.
Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a robust and widely used detector that is highly sensitive to organic compounds. As the separated this compound elutes from the GC column, it is combusted in a hydrogen-air flame. This combustion process generates ions, which are then collected by an electrode, producing a current that is directly proportional to the mass of the analyte.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[2] As this compound exits the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. This process provides not only quantitative data but also a unique mass spectrum that acts as a chemical fingerprint for the analyte.[2][3]
Quantitative Performance: A Head-to-Head Comparison
| Parameter | GC-FID | GC-MS | Rationale and Key Considerations |
| Limit of Detection (LOD) | Typically in the low ppm to high ppb range. | Generally lower, in the low ppb to ppt range, especially in Selected Ion Monitoring (SIM) mode. | GC-MS often exhibits higher sensitivity, making it more suitable for trace analysis.[4][5][6] |
| Limit of Quantitation (LOQ) | Higher than GC-MS, typically in the ppm range. | Lower than GC-FID, allowing for reliable quantification of trace amounts.[5][6] | The lower LOQ of GC-MS is advantageous when precise measurement of low concentrations is critical. |
| Linearity | Excellent, often spanning several orders of magnitude. | Good, but can be more limited than FID. Detector saturation can be a concern at high concentrations. | FID is known for its wide linear dynamic range.[3] |
| Precision | High, with Relative Standard Deviations (RSDs) typically <5%. | High, with RSDs typically <5%, though it can be slightly more variable than FID. | Both techniques offer excellent precision for quantitative analysis.[7] |
| Accuracy | High, provided that the analyte is well-resolved from interfering peaks. | High, with the added benefit of mass spectral confirmation to ensure peak purity. | The selectivity of GC-MS can lead to improved accuracy in complex matrices.[4] |
| Selectivity | Lower, based on retention time alone. Co-eluting compounds can interfere with quantification. | Higher, as it can differentiate compounds based on their unique mass spectra, even if they have similar retention times.[4] | The high selectivity of GC-MS is a significant advantage for complex sample analysis.[4] |
| Cost | Lower initial instrument cost and lower operating costs. | Higher initial instrument cost and higher maintenance and operational expenses.[2] | GC-FID is a more cost-effective option for routine quantitative analysis. |
| Ease of Use | Simpler operation and data analysis. | More complex operation and requires expertise in mass spectral interpretation.[2] | GC-FID is generally considered more user-friendly for routine applications.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols for the quantitative analysis of this compound using GC-FID and GC-MS.
Sample Preparation
A stock solution of this compound should be prepared in a suitable solvent, such as methanol or isopropanol. A series of calibration standards can then be prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., n-propanol) is recommended for improved accuracy and precision.[7]
GC-FID Methodology
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for alcohol analysis.[8][9]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (can be optimized based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
GC-MS Methodology
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: Same as for GC-FID.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Same as for GC-FID.[10]
-
Ion Source Temperature: 230 °C.[10]
-
Quadrupole Temperature: 150 °C.[10]
-
Ionization Energy: 70 eV.[10]
-
Mass Scan Range: m/z 35-350 for full scan mode to obtain a complete mass spectrum for qualitative analysis.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 59, 101, 116 - based on NIST data) to enhance sensitivity and selectivity.[11]
-
Injection Volume: 1 µL.
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for a comparative study of GC-FID and GC-MS for the quantitative analysis of this compound.
Caption: Workflow for comparing GC-FID and GC-MS analysis.
Conclusion: Selecting the Appropriate Technique
Both GC-FID and GC-MS are powerful techniques for the quantitative analysis of this compound. The optimal choice is dictated by the specific requirements of the analysis.
GC-FID is the ideal choice for:
-
Routine, high-throughput quantitative analysis where the analyte is known.[1]
-
Applications where cost-effectiveness and robustness are primary concerns.
-
Analyses where the highest sensitivity is not required.
GC-MS is the superior and necessary choice when:
-
Unambiguous identification of this compound is required, especially in complex matrices.[1]
-
The highest sensitivity is needed for trace-level quantification.[1][4]
-
Both qualitative and quantitative data are necessary.[2]
For comprehensive research and development, having access to both technologies is advantageous. GC-FID can be employed for rapid screening and quantification, while GC-MS can be used for confirmation and in-depth characterization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 3. escholarship.org [escholarship.org]
- 4. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
Cross-Referencing NMR Data of 2,4-Dimethyl-2-pentanol with Literature Values: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a comprehensive comparison of experimental NMR data for 2,4-Dimethyl-2-pentanol against established literature values, offering a clear benchmark for compound verification.
Summary of NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from spectral databases. These values serve as a reference for researchers to compare their experimental findings.
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~1.3 | Singlet | 1H |
| -CH- | ~1.7 | Multiplet | 1H |
| -CH₂- | ~1.2 | Doublet | 2H |
| C(2)-CH₃ | ~1.2 | Singlet | 6H |
| C(4)-CH₃ | ~0.9 | Doublet | 6H |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C1 (and C1') | ~24.5 |
| C2 | ~70.5 |
| C3 | ~53.5 |
| C4 | ~25.0 |
| C5 (and C5') | ~29.5 |
Experimental Protocols
Accurate NMR data acquisition is crucial for reliable compound identification. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer with a carbon probe.
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 128-1024 scans, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Logical Workflow for NMR Data Comparison
The following diagram illustrates the logical workflow for acquiring and cross-referencing experimental NMR data with literature values.
Caption: Workflow for NMR data acquisition and comparison.
A Comparative Guide to Assessing the Isomeric Purity of 2,4-Dimethyl-2-pentanol
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is critical. The isomeric purity of chiral compounds like 2,4-Dimethyl-2-pentanol, a tertiary alcohol with a stereocenter at the C4 position, can significantly influence its biological activity, toxicity, and overall efficacy in various applications. This guide provides an objective comparison of key analytical techniques for assessing its isomeric purity, complete with experimental data and detailed protocols.
The primary focus of this guide is the separation and quantification of the (R)- and (S)-enantiomers of this compound. However, the presented methods are also sensitive to the presence of other structural isomers that may arise as impurities during synthesis, such as 2,3-dimethyl-2-pentanol or 2,4-dimethyl-1-pentanol.
Comparison of Key Analytical Techniques
The two most prevalent and powerful methods for determining the enantiomeric excess and overall isomeric profile of chiral alcohols are Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.
| Feature | Chiral Gas Chromatography (GC) | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Enantiomers are physically separated by differential interaction with a chiral stationary phase (CSP) within the GC column. Each isomer exhibits a distinct retention time. | Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by complexation with a chiral solvating agent. The resulting diastereomers have distinct and quantifiable signals in the NMR spectrum.[1] |
| Primary Output | Chromatogram showing baseline-separated peaks for each enantiomer and other volatile isomers. | ¹H or ¹⁹F NMR spectrum showing separate, integrated signals for each diastereomer. |
| Quantitative Data | Enantiomeric Excess (% ee), Relative Peak Area (%), Limit of Detection (LOD), Limit of Quantitation (LOQ). | Enantiomeric Excess (% ee) calculated from the integral ratio of diastereomeric signals. |
| Sample Requirement | Small sample size (typically <1 mg), must be volatile or amenable to derivatization to increase volatility. | Larger sample size (typically 1-10 mg) required for a clear signal.[1] |
| Analysis Time | Relatively fast, with typical run times from 15 to 60 minutes per sample. | Can be rapid for data acquisition (minutes), but derivatization reaction and workup can add significant time (1-2 hours). |
| Resolution | High resolution, capable of separating multiple structural and stereo-isomers in a single run. | Resolution depends on the effectiveness of the chiral auxiliary in inducing chemical shift differences. May not resolve structural isomers. |
| Advantages | - High sensitivity (ppm levels).- Excellent for separating volatile structural isomers.- Direct analysis without chemical modification. | - Provides structural information.- Does not require chromatographic separation.- Can be used for absolute configuration assignment. |
| Disadvantages | - Requires specialized and often expensive chiral columns.- Method development can be time-consuming.- Compound must be thermally stable. | - Lower sensitivity (requires mg quantities).- Derivatization may not go to completion or may cause kinetic resolution.- Potential for signal overlap with impurities. |
Detailed Experimental Protocol: Chiral Gas Chromatography
This protocol provides a robust method for the baseline separation and quantification of (R)- and (S)-2,4-Dimethyl-2-pentanol. Gas chromatography is a highly effective technique for analyzing volatile alcohols.[2][3] The use of a cyclodextrin-based chiral stationary phase is critical for achieving enantiomeric separation.[4][5]
Materials and Reagents
-
Sample: this compound (racemic standard and unknown sample).
-
Solvent: Hexane or Dichloromethane (GC grade or higher).
-
Internal Standard (Optional): n-Heptanol or other suitable non-interfering alcohol.
-
Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivative of β-cyclodextrin (e.g., Rt-βDEXsm or similar).
Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the unknown sample at a concentration of approximately 50 µg/mL in the same solvent.
-
Internal Standard: If using an internal standard, spike all standards and samples with a consistent concentration (e.g., 50 µg/mL).
GC-FID Instrumental Conditions
| Parameter | Setting |
| Injector Temperature | 220 °C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.2 mL/min |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes.- Ramp: 5 °C/min to 150 °C.- Hold: Hold at 150 °C for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Data Analysis
-
Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times, as determined by injecting the racemic standard.
-
Quantification: Integrate the peak area for each enantiomer.
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of assessing isomeric purity, from initial sample handling to the final analytical result.
Caption: Experimental workflow for assessing isomeric purity via Chiral GC.
This comprehensive guide provides the necessary framework for selecting an appropriate analytical method and implementing a validated protocol for the critical assessment of the isomeric purity of this compound. The choice between Chiral GC and NMR will ultimately depend on available instrumentation, sample amount, and the specific requirements of the research or development project.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound(625-06-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 4. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu [mdpi.com]
- 5. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dehydration Catalysts for 2,4-Dimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
The dehydration of 2,4-Dimethyl-2-pentanol, a tertiary alcohol, is a fundamental organic transformation that yields a mixture of isomeric alkenes. The choice of catalyst is paramount as it significantly influences reaction rates, product distribution (selectivity), and operational conditions. This guide provides an objective comparison of common catalysts employed for this reaction, supported by established chemical principles and extrapolated experimental data from analogous transformations.
Performance Comparison of Dehydration Catalysts
The dehydration of this compound proceeds via an E1 elimination mechanism, involving the formation of a tertiary carbocation intermediate. The subsequent loss of a proton from an adjacent carbon atom leads to the formation of 2,4-dimethyl-1-pentene and 2,4-dimethyl-2-pentene. According to Zaitsev's rule, the more substituted and thermodynamically more stable alkene, 2,4-dimethyl-2-pentene, is expected to be the major product.
| Catalyst Type | Catalyst Example | Expected Conversion | Expected Selectivity (Major Product: 2,4-dimethyl-2-pentene) | Operating Temperature | Key Considerations |
| Homogeneous Mineral Acids | Concentrated Sulfuric Acid (H₂SO₄) | High | Moderate to High | Low to Moderate | Strong acid, can cause charring and side reactions. Corrosive. |
| Concentrated Phosphoric Acid (H₃PO₄) | High | Moderate to High | Moderate | Less oxidizing than H₂SO₄, leading to cleaner reactions.[1][2] | |
| Heterogeneous Solid Acids | Alumina (Al₂O₃) | Moderate to High | Moderate | High | Can be reused, but may require higher temperatures. |
| Zeolites (e.g., H-ZSM-5) | High | High | Moderate to High | Shape-selective properties can influence product distribution. Prone to deactivation by coking.[3][4] | |
| Montmorillonite Clay | Moderate | Moderate to High | Moderate | A greener alternative, often reusable and non-corrosive.[5] |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the chemical pathways involved in the dehydration of this compound and a general workflow for conducting the experiment and analyzing the products.
Caption: E1 mechanism for this compound dehydration.
Caption: Workflow for alcohol dehydration and product analysis.
Experimental Protocols
Below is a generalized experimental protocol for the acid-catalyzed dehydration of a tertiary alcohol, which can be adapted for this compound.
Materials:
-
This compound
-
Acid catalyst (e.g., 85% Phosphoric Acid or concentrated Sulfuric Acid)
-
Boiling chips
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Distillation apparatus (Hickman still or simple distillation setup)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and the chosen acid catalyst in an appropriate molar ratio (a catalytic amount of acid is typically sufficient). Add a few boiling chips to ensure smooth boiling.
-
Dehydration: Assemble a distillation apparatus. Heat the reaction mixture gently using a heating mantle or sand bath. The lower-boiling alkene products will distill as they are formed.[6] Collect the distillate in a cooled receiving flask.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine (saturated NaCl solution).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[1][2]
-
Purification: For higher purity, the dried product can be further purified by simple distillation.
Product Analysis:
-
Gas Chromatography (GC): The composition of the product mixture (the ratio of 2,4-dimethyl-1-pentene to 2,4-dimethyl-2-pentene) can be determined by gas chromatography.[1][2] The relative peak areas in the chromatogram correspond to the relative amounts of each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structures of the alkene products.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol and the appearance of C=C and =C-H stretches in the product spectrum confirm the conversion.
Conclusion
The selection of a catalyst for the dehydration of this compound is a critical decision that impacts reaction efficiency and product selectivity. While strong mineral acids like sulfuric and phosphoric acid are effective, they pose handling and environmental challenges. Heterogeneous catalysts such as alumina and zeolites offer the advantage of easier separation and potential for reuse, making them attractive for scalable and more sustainable processes. For researchers prioritizing green chemistry principles, montmorillonite clay presents a viable, less hazardous alternative. The optimal choice will ultimately depend on the specific requirements of the application, balancing factors such as desired product purity, process scalability, and environmental considerations.
References
- 1. webassign.net [webassign.net]
- 2. webassign.net [webassign.net]
- 3. Dehydration of butanol towards butenes over MFI, FAU and MOR: influence of zeolite topology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. studylib.net [studylib.net]
Validating the Structure of 2,4-Dimethyl-2-pentanol Dehydration Products: A Comparative Guide
The acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol, a tertiary alcohol, is a classic elimination reaction that yields a mixture of isomeric alkenes. Validating the specific structures of these products is a critical step that relies on a combination of analytical techniques. This guide provides a comparative overview of the potential products and the experimental methods used for their structural validation, tailored for researchers in organic synthesis and drug development.
Predicted Dehydration Products
The dehydration of this compound proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate. The subsequent loss of a proton from an adjacent carbon atom can result in the formation of two primary alkene products. According to Zaitsev's rule, the more substituted, and thus more stable, alkene is expected to be the major product.[1]
-
Major Product: 2,4-dimethyl-2-pentene (a tetrasubstituted alkene)
-
Minor Product: 2,4-dimethyl-1-pentene (a disubstituted alkene)
A third, rearranged product, 4,4-dimethyl-2-pentene, is also possible, though typically less favored under standard conditions.
Comparative Analysis of Validation Techniques
A multi-faceted approach combining chromatographic separation with spectroscopic analysis is the most robust method for identifying and quantifying the dehydration products. The combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provides complementary data for unambiguous structure elucidation.[1]
Data Presentation: Spectroscopic & Chromatographic Comparison
The following tables summarize the expected quantitative data for the major and minor products, which are crucial for their differentiation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
|---|---|---|
| 2,4-Dimethyl-1-pentene | Lower (more volatile) | Molecular Ion (M+), fragments from allylic cleavage |
| 2,4-Dimethyl-2-pentene | Higher (less volatile) | Molecular Ion (M+), fragments from cleavage around the double bond |
Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts in ppm)
| Compound | Vinyl Protons (=C-H) | Allylic Protons | Other Protons |
|---|---|---|---|
| 2,4-Dimethyl-1-pentene | ~4.6-4.8 (2H, s) | ~1.9 (2H, d) | ~1.7 (3H, s), ~0.9 (6H, d) |
| 2,4-Dimethyl-2-pentene | ~5.1 (1H, t) | ~1.6 (6H, s) | ~2.2 (1H, m), ~0.9 (6H, d) |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | C=C Stretch | =C-H Stretch (vinyl) | =C-H Bend (vinyl) |
|---|---|---|---|
| 2,4-Dimethyl-1-pentene | ~1650 | ~3080 | ~890 (strong) |
| 2,4-Dimethyl-2-pentene | ~1670 (weak or absent due to symmetry) | ~3020 | N/A (tetrasubstituted) |
Experimental Protocols
Acid-Catalyzed Dehydration of this compound
This procedure is a representative method for the synthesis of the alkene mixture.
-
Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, heating mantle.
-
Reagents: this compound, concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄), anhydrous sodium sulfate.
-
Procedure:
-
Place 10 mL of this compound and 5 mL of 85% phosphoric acid into a 50 mL round-bottom flask with a few boiling chips.
-
Assemble a simple distillation apparatus.[2]
-
Gently heat the mixture using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill as they are formed.[3]
-
Collect the distillate in a receiving flask cooled in an ice bath. Stop the distillation when the temperature of the distilling vapor rises significantly or when charring occurs in the reaction flask.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acidic residue, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and decant the final product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate the components of the product mixture and to obtain their mass spectra, which aids in identification and quantification.[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Inject a small sample (typically 1 µL) of the dried product mixture into the GC.
-
The components are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a fragmentation pattern that can be used to identify the structure of each isomer. The peak area in the gas chromatogram corresponds to the relative abundance of each product.[5]
-
NMR and IR Spectroscopy
These techniques provide detailed structural information.[6]
-
NMR Spectroscopy:
-
Dissolve a small sample of the product mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum are used to determine the connectivity of atoms.[7]
-
-
IR Spectroscopy:
References
- 1. homework.study.com [homework.study.com]
- 2. cerritos.edu [cerritos.edu]
- 3. odinity.com [odinity.com]
- 4. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 5. webassign.net [webassign.net]
- 6. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. Spectroscopic Properties of Alkenes [mail.almerja.com]
- 9. chem.libretexts.org [chem.libretexts.org]
"performance of 2,4-Dimethyl-2-pentanol as a solvent compared to other tertiary alcohols"
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis and drug development, influencing reaction kinetics, product purity, and process safety. Tertiary alcohols, with their unique steric and electronic properties, serve as valuable solvents in various applications. This guide provides a comparative analysis of the performance of 2,4-Dimethyl-2-pentanol against other common tertiary alcohols, namely tert-butanol and tert-amyl alcohol. The comparison is based on key physicochemical properties that dictate their behavior and utility as solvents.
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physical and chemical properties. The following tables summarize the key properties of this compound, tert-butanol, and tert-amyl alcohol, providing a basis for objective comparison.
| Property | This compound | tert-Butanol | tert-Amyl alcohol |
| CAS Number | 625-06-9[1][2] | 75-65-0[3] | 75-85-4 |
| Molecular Formula | C₇H₁₆O[1][2] | C₄H₁₀O | C₅H₁₂O |
| Molecular Weight ( g/mol ) | 116.20[1][2] | 74.12 | 88.15 |
Table 1: General Properties of Selected Tertiary Alcohols
| Property | This compound | tert-Butanol | tert-Amyl alcohol |
| Boiling Point (°C) | 132-134 | 82-83 | 101-103 |
| Melting Point (°C) | -30.45 (estimate) | 25-26 | -9 |
| Density (g/cm³ at 20°C) | 0.81 | 0.786 (at 20°C) | 0.805 |
| Viscosity (mPa·s at 25°C) | Not available | 3.35 (at 30°C) | 3.79 |
| Flash Point (°C) | 38 | 11 | 19 |
| Water Solubility ( g/100 mL) | 1.322 (at 25°C) | Miscible | 12 |
Table 2: Physical Properties of Selected Tertiary Alcohols
Performance Insights from Physicochemical Data
The data presented in the tables above offer several insights into the potential performance of these tertiary alcohols as solvents:
-
Boiling Point and Volatility: this compound has a significantly higher boiling point compared to tert-butanol and tert-amyl alcohol. This suggests it is less volatile, which can be advantageous in reactions requiring elevated temperatures, as it will have a lower vapor pressure and reduced solvent loss.
-
Solubility: While tert-butanol is miscible with water, this compound and tert-amyl alcohol have limited solubility. The longer, branched alkyl chain of this compound likely contributes to its lower water solubility compared to tert-amyl alcohol. This property is crucial when considering reaction workups and extractions. The polarity of alcohols, conferred by the hydroxyl group, allows for hydrogen bonding, which influences their solubility in polar solvents like water. However, as the non-polar hydrocarbon portion of the molecule increases in size, water solubility tends to decrease.[4][5][6]
-
Reactivity: As tertiary alcohols, all three compounds are resistant to oxidation compared to primary and secondary alcohols.[3] This chemical stability makes them suitable solvents for reactions involving oxidizing agents where the solvent itself should not react.
Experimental Protocols
For a comprehensive evaluation of solvent performance, standardized experimental procedures are essential. Below are detailed methodologies for determining key solvent properties.
Protocol 1: Determination of Solvent Viscosity using an Ostwald Viscometer
Objective: To measure the dynamic viscosity of a tertiary alcohol relative to a reference standard (e.g., water).
Materials:
-
Ostwald viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
-
The tertiary alcohol to be tested
-
Deionized water (as reference)
-
Acetone (for cleaning)
Procedure:
-
Clean the Ostwald viscometer thoroughly with chromic acid, followed by a rinse with deionized water and then acetone to ensure it is completely dry.
-
Pipette a precise volume of deionized water into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature bath (e.g., 25°C) and allow it to equilibrate for at least 10 minutes.
-
Using a pipette bulb, draw the water up through the capillary tube until the meniscus is above the upper calibration mark.
-
Release the suction and start the stopwatch the moment the meniscus passes the upper calibration mark.
-
Stop the stopwatch the moment the meniscus passes the lower calibration mark. Record this time.
-
Repeat steps 4-6 at least three times to obtain an average flow time for water.
-
Empty and thoroughly dry the viscometer.
-
Repeat the entire procedure (steps 2-7) with the tertiary alcohol being tested.
-
Calculate the viscosity of the test liquid using the following formula:
η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂
Where:
-
η₁ = viscosity of the test liquid
-
ρ₁ = density of the test liquid
-
t₁ = average flow time of the test liquid
-
η₂ = viscosity of the reference liquid (water)
-
ρ₂ = density of the reference liquid (water)
-
t₂ = average flow time of the reference liquid
-
Protocol 2: Determination of the Solubility of a Solid Compound (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a solid organic compound in a tertiary alcohol at a specific temperature.
Materials:
-
The tertiary alcohol solvent
-
The solid solute
-
Scintillation vials or small flasks with screw caps
-
A constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
A suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid solute to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume or mass of the tertiary alcohol solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature shaker bath.
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.
-
After equilibration, allow the vial to stand in the temperature bath for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Determine the mass or volume of the filtered saturated solution.
-
Quantify the concentration of the solute in the filtered solution using a pre-calibrated analytical method (e.g., HPLC).
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
Logical Workflow for Solvent Selection and Evaluation
The process of selecting and evaluating a solvent for a specific application can be systematically approached. The following diagram illustrates a general workflow for this process.
Caption: A general workflow for solvent selection and performance evaluation.
Conclusion
This compound presents itself as a viable, less volatile alternative to other common tertiary alcohols like tert-butanol and tert-amyl alcohol, particularly for applications requiring higher temperatures. Its limited water solubility distinguishes it from the water-miscible tert-butanol, offering different possibilities in reaction workups. While direct comparative data on its performance in modulating reaction kinetics is sparse, its fundamental physicochemical properties suggest it is a stable and robust solvent. For researchers and professionals in drug development, the choice between these tertiary alcohols will ultimately depend on the specific requirements of the chemical transformation, including reaction temperature, the polarity of reactants and products, and the desired workup procedure. The experimental protocols and workflow provided in this guide offer a framework for making an informed and data-driven solvent selection.
References
- 1. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 2. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Analysis of 2,4-Dimethyl-2-pentanol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of 2,4-Dimethyl-2-pentanol and its structural isomers. Understanding the unique spectral fingerprint of each isomer is crucial for their unambiguous identification in complex mixtures, a common challenge in chemical research and pharmaceutical development. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), offers a valuable resource for researchers working with these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These tables are designed for easy comparison of the spectral features that differentiate each molecule.
Table 1: ¹H NMR Spectral Data of this compound and Its Isomers
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | 1.21 (s, 6H, 2xCH₃ at C2), 1.34 (d, 6H, 2xCH₃ at C4), 1.58 (d, 2H, CH₂), 1.85 (m, 1H, CH at C4), 2.08 (s, 1H, OH) |
| 1-Heptanol | 0.89 (t, 3H, CH₃), 1.29 (m, 8H, 4xCH₂), 1.54 (p, 2H, CH₂), 3.63 (t, 2H, CH₂-OH), 1.35 (br s, 1H, OH) |
| 2-Heptanol | 0.89 (t, 3H, CH₃), 1.18 (d, 3H, CH₃), 1.28 (m, 6H, 3xCH₂), 1.41 (m, 2H, CH₂), 3.79 (m, 1H, CH-OH), 1.63 (br s, 1H, OH) |
| 3-Heptanol | 0.91 (t, 6H, 2xCH₃), 1.39 (m, 8H, 4xCH₂), 3.55 (m, 1H, CH-OH), 1.60 (br s, 1H, OH) |
| 2-Methyl-2-hexanol | 0.90 (t, 3H, CH₃), 1.15 (s, 6H, 2xCH₃), 1.28 (m, 4H, 2xCH₂), 1.45 (m, 2H, CH₂), 1.35 (s, 1H, OH) |
| 3-Methyl-3-hexanol | 0.88 (t, 3H, CH₃), 0.92 (t, 3H, CH₃), 1.08 (s, 3H, CH₃), 1.42 (m, 4H, 2xCH₂), 1.42 (s, 1H, OH) |
Table 2: ¹³C NMR Spectral Data of this compound and Its Isomers
| Compound | Chemical Shift (δ) ppm |
| This compound | 24.5 (2C), 25.0, 29.4 (2C), 52.8, 71.1 |
| 1-Heptanol | 14.1, 22.6, 25.9, 29.2, 31.9, 32.8, 62.6 |
| 2-Heptanol | 14.0, 22.6, 23.4, 25.6, 31.9, 39.4, 68.0 |
| 3-Heptanol | 9.8, 14.1, 22.9, 27.8, 30.1, 38.8, 73.8 |
| 2-Methyl-2-hexanol | 14.2, 23.3, 26.1, 29.2, 44.1, 70.9 |
| 3-Methyl-3-hexanol | 8.2, 14.4, 17.5, 26.6, 36.4, 44.9, 74.3 |
Table 3: Key IR Absorption Frequencies of this compound and Its Isomers
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | ~3380 (broad) | ~1140 | ~2960 |
| 1-Heptanol | ~3330 (broad) | ~1058 | ~2930, 2860 |
| 2-Heptanol | ~3340 (broad) | ~1115 | ~2930, 2860 |
| 3-Heptanol | ~3350 (broad) | ~1110 | ~2960, 2870 |
| 2-Methyl-2-hexanol | ~3380 (broad) | ~1145 | ~2960 |
| 3-Methyl-3-hexanol | ~3400 (broad) | ~1150 | ~2970 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments) of this compound and Its Isomers
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 116 | 59 | 43, 57, 73, 98 |
| 1-Heptanol | 116 | 43 | 31, 41, 55, 70, 98 |
| 2-Heptanol | 116 | 45 | 43, 59, 72, 101 |
| 3-Heptanol | 116 | 59 | 41, 43, 73, 87 |
| 2-Methyl-2-hexanol | 116 | 59 | 43, 73, 101 |
| 3-Methyl-3-hexanol | 116 | 73 | 43, 55, 87 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary between instruments and laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples were prepared by dissolving approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or 400 MHz. Data was acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz or 100 MHz). Spectra were obtained using proton decoupling with a spectral width of 200-220 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: FTIR spectra were recorded over the range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to the sample spectrum. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column suitable for separating volatile organic compounds.
-
Ionization: Electron Ionization (EI) was used with a standard electron energy of 70 eV.
-
Mass Analysis: The mass-to-charge ratios (m/z) of the resulting fragments were analyzed using a quadrupole mass analyzer.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of this compound isomers using the spectroscopic techniques discussed.
Caption: Workflow for Isomer Characterization.
Safety Operating Guide
Proper Disposal of 2,4-Dimethyl-2-pentanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dimethyl-2-pentanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Essential Safety and Hazard Information
This compound is a flammable liquid and vapor, classified as a hazardous material.[1] Improper disposal can lead to fire hazards, environmental contamination, and potential health risks. All personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) and follow established laboratory safety protocols.
Key Hazard Data:
| Property | Value | Source |
| CAS Number | 625-06-9 | [1] |
| Molecular Formula | C7H16O | [1] |
| Physical State | Liquid | |
| Appearance | Colorless | |
| Primary Hazards | Flammable liquid and vapor (H226) | [1] |
| UN Number | UN1987 | [1] |
Standard Operating Procedure for Disposal
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
Experimental Protocol: Waste Collection and Storage
Objective: To safely collect and store waste this compound prior to disposal by a licensed waste management service.
Materials:
-
Dedicated, properly labeled hazardous waste container (e.g., high-density polyethylene or glass bottle with a screw cap).
-
Secondary containment bin.
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Hazardous waste labels.
Procedure:
-
Container Selection: Obtain a clean, dry, and chemically compatible waste container. The container must be in good condition with a secure, tight-fitting lid.[3] For flammable solvents, plastic-coated glass or high-density polyethylene containers are recommended to minimize the risk of breakage and static discharge.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Waste Accumulation:
-
Dispense waste this compound directly into the labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can lead to dangerous reactions.
-
Keep the waste container closed at all times, except when adding waste.[4]
-
Fill the container to no more than 80% of its capacity to allow for vapor expansion.[5]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area. This area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[6][7]
-
Place the waste container within a secondary containment bin to catch any potential leaks or spills.
-
-
Disposal Request: Once the container is full (or at regular intervals as required by your institution), arrange for pickup by a licensed hazardous waste disposal contractor.[2]
Experimental Protocol: Spill Management and Decontamination
Objective: To safely clean up a minor spill of this compound and decontaminate the affected area.
Materials:
-
Inert absorbent material (e.g., vermiculite, clay-based absorbent, or a commercial fire-retardant absorbent).[8][9]
-
Spark-proof tools for cleanup.
-
Sealable plastic bags for contaminated debris.
-
Personal Protective Equipment (PPE) as listed above.
Procedure:
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or if there is a risk of fire, evacuate the area and contact your institution's emergency response team.
-
Eliminate all sources of ignition.
-
-
Containment and Absorption:
-
For minor spills, contain the liquid by surrounding it with an inert absorbent material.
-
Cover the spill with the absorbent material, working from the outside in. Use a generous amount to fully absorb the liquid.[10]
-
-
Cleanup:
-
Using spark-proof tools, carefully collect the absorbed material.
-
Place the contaminated absorbent and any other contaminated materials (e.g., gloves, paper towels) into a sealable plastic bag.
-
-
Disposal of Spill Debris:
-
Label the bag as "Hazardous Waste: this compound Spill Debris."
-
Dispose of the bag through the hazardous waste stream, following the same procedure as for liquid waste.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water), followed by a clean water rinse.
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 5. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. thecarycompany.com [thecarycompany.com]
- 9. airseacontainers.com [airseacontainers.com]
- 10. 5.4.2 Spill Absorbent Materials | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2,4-Dimethyl-2-pentanol
Essential Safety and Handling Guide for 2,4-Dimethyl-2-pentanol
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Specifications and Remarks |
| Eye & Face Protection | Safety Goggles | Must be chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] Always inspect gloves for integrity before use and follow manufacturer guidelines for breakthrough time. |
| Skin & Body Protection | Laboratory Coat | A long-sleeved, chemical-resistant lab coat is required.[2] Ensure it is fully buttoned. For larger quantities or significant splash risk, consider chemical-resistant aprons or coveralls.[1] |
| Respiratory Protection | Ventilated Area | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is insufficient or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is mandatory.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for the safe handling of this compound in a laboratory setting.
Preparation and Precautionary Measures
-
Risk Assessment: Before starting any work, perform a comprehensive risk assessment for the specific experiment.
-
Engineering Controls: Verify that the chemical fume hood is operational and that safety shower and eyewash stations are accessible.[3]
-
Ignition Sources: this compound is a flammable liquid and vapor.[2][4][5] Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[1]
-
Static Discharge: Use only non-sparking tools and take precautionary measures against static discharge.[2][4] Ensure containers and equipment are properly grounded and bonded during transfer.[1]
-
PPE Inspection: Inspect all PPE for signs of damage or contamination before each use.
Chemical Handling
-
Location: Conduct all dispensing and handling of the chemical inside a certified chemical fume hood to minimize inhalation of vapors.
-
Dispensing: Handle the chemical carefully to prevent the generation of aerosols or vapors. Avoid direct contact with skin, eyes, and clothing.[1][2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the chemical and before leaving the laboratory.[2] Contaminated clothing should be removed immediately and washed before reuse.[2]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][2]
-
Location: Store away from heat, sparks, and open flames in a designated flammables area.[1][3]
-
Compatibility: While no specific incompatible materials are listed in several safety data sheets, it is good practice to store it away from strong oxidizing agents.[2][4] The chemical is noted to be moisture-sensitive.[2][4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Classification: Waste containing this compound is classified as hazardous waste.[6]
-
Containers: Use a designated, properly labeled, and leak-proof container for all liquid waste. The container should have a secure screw-top cap and be kept closed when not in use.
-
Compatibility: Do not mix this compound waste with incompatible chemicals. It is typically collected as a non-halogenated solvent waste.
Spill Management
-
Small Spills: For minor spills, absorb the chemical with an inert, non-combustible material such as sand, vermiculite, or a commercial absorbent.[1][4] Place the absorbed material into a suitable, closed container for disposal.[1] Remove all ignition sources from the area.[1]
-
Large Spills: In the event of a large spill, evacuate the area immediately. Alert the appropriate emergency response team.
Disposal Procedure
-
Approved Facility: All waste must be disposed of through an approved hazardous waste disposal plant.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Containers: Empty containers may retain product residue (liquid and vapor) and can be dangerous.[1] Do not cut, weld, or expose empty containers to heat or ignition sources.[1] They should be disposed of as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
